(R)-2,3-Dihydroxypropanal-d4
Beschreibung
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Eigenschaften
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2,3-Dihydroxypropanal-d4: A Technical Overview of Chemical Properties and Stability
This technical guide provides a comprehensive overview of the chemical properties and stability of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-glyceraldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and as tracers in metabolic studies.
Core Chemical Properties
This compound is the deuterium-labeled version of (R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde.[1] The incorporation of deuterium (B1214612) atoms provides a stable heavy isotope signature, making it a valuable tool in various analytical applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₂D₄O₃ | [1] |
| Molecular Weight | 94.10 g/mol | [1] |
| CAS Number | 478529-60-1 | [1] |
| Unlabeled CAS Number | 453-17-8 | |
| Appearance | Viscous liquid, clear colorless to light brown | |
| SMILES | OC([2H])([2H])--INVALID-LINK--([2H])C([2H])=O |
Physicochemical Data of (R)-2,3-Dihydroxypropanal (Non-Deuterated)
Quantitative data for the deuterated compound is limited. The following table summarizes the physicochemical properties of the non-deuterated form, (R)-2,3-Dihydroxypropanal, which can be used as a close reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃ | |
| Molecular Weight | 90.08 g/mol | |
| Melting Point | 127-129 °C | |
| Boiling Point | 127-129 °C at 17 mmHg; 123-126 °C at 10 mmHg | |
| Flash Point | 112 °C | |
| Density | 1.272 g/cm³ (Predicted) | |
| pKa | 12.58 - 12.60 (Predicted) | |
| Water Solubility | Soluble | |
| Refractive Index | 1.4935 |
Stability and Storage
This compound is stable under normal laboratory temperatures and pressures. For optimal stability and to prevent degradation, the following storage and handling guidelines are recommended:
-
Storage Temperature : Store at 2-8°C.
-
Storage Conditions : Keep in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Substances : Avoid contact with strong oxidizing agents, reducing agents, and bases.
-
Hazardous Decomposition : Thermal decomposition or combustion may produce carbon monoxide, carbon dioxide, and other irritating and toxic gases.
Applications in Research and Development
Deuterated compounds like this compound are primarily used as internal standards in quantitative analyses by techniques such as NMR, GC-MS, and LC-MS. The substitution with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a strategy explored in drug development to potentially enhance efficacy and reduce side effects. The non-deuterated form, glyceraldehyde, is a key intermediate in metabolic pathways like glycolysis and gluconeogenesis.
Experimental Protocols and Workflows
General Protocol for Use as an Internal Standard in LC-MS/MS
-
Preparation of Standard Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water). From the stock solution, create a series of working standard solutions at known concentrations.
-
Sample Preparation : To the biological or experimental samples, add a known amount of the this compound internal standard solution.
-
Extraction : Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.
-
LC-MS/MS Analysis : Inject the extracted sample into the LC-MS/MS system. Develop a chromatographic method to separate the analyte from other components. The mass spectrometer is set to monitor specific transitions for both the analyte and the deuterated internal standard.
-
Quantification : The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
Visualized Workflows and Pathways
Caption: Workflow for using this compound as an internal standard.
References
(R)-2,3-Dihydroxypropanal-d4: A Technical Guide for Research Applications
(R)-2,3-Dihydroxypropanal-d4 , the deuterated form of (R)-Glyceraldehyde, is a stable isotope-labeled compound that serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in quantitative mass spectrometry-based assays and metabolic flux analysis, where it provides a high degree of accuracy and precision. This guide offers an in-depth overview of its uses, complete with experimental methodologies and data presentation for researchers, scientists, and drug development professionals.
Core Applications in Research
The scientific utility of this compound is centered around two main functions:
-
Stable Isotope-Labeled Internal Standard: In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR), this compound is employed as an internal standard.[1][2] Because its chemical and physical properties are nearly identical to the endogenous, non-labeled (R)-2,3-Dihydroxypropanal, it can be used to correct for variations in sample preparation and instrument response, thereby ensuring accurate quantification of the target analyte.
-
Metabolic Tracer: Deuterium-labeled molecules are instrumental in metabolic flux analysis (MFA), a technique used to study the flow of atoms through metabolic pathways.[3][4][5] this compound can be introduced into biological systems to trace the fate of the glyceraldehyde backbone through pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3] This allows researchers to quantify the rates of metabolic reactions and understand how these pathways are altered in disease states or in response to therapeutic interventions.
Quantitative Data Presentation
When used as an internal standard in LC-MS/MS assays, this compound enables the generation of precise and accurate quantitative data. Below is a representative summary of the type of data obtained during the validation of a hypothetical LC-MS/MS method for the quantification of (R)-2,3-Dihydroxypropanal.
| Parameter | Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Matrix Effect | Minimal | The effect of other components in the sample matrix on the analysis. |
| Recovery | Consistent and reproducible | The efficiency of the extraction process. |
Note: This table represents typical validation parameters for a bioanalytical method and is for illustrative purposes.
Experimental Protocols
This protocol outlines a general procedure for the quantification of an analyte (in this case, endogenous (R)-2,3-Dihydroxypropanal) in a biological matrix like plasma.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of unlabeled (R)-2,3-Dihydroxypropanal in a suitable solvent (e.g., methanol).
- Serially dilute the stock solution to create calibration standards at various concentrations.
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
- Prepare a stock solution of this compound at a fixed concentration to be used as the internal standard (IS).
2. Sample Preparation:
- Thaw biological samples (e.g., plasma), calibration standards, and QCs on ice.
- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the internal standard solution.
- Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).
- Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be determined beforehand.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
This protocol provides a general outline for a stable isotope tracing experiment using this compound in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of this compound.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
- Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to remove cell debris.
3. Sample Analysis:
- Analyze the metabolite extract using mass spectrometry (e.g., LC-MS or GC-MS) to determine the isotopic enrichment in downstream metabolites.
4. Data Analysis and Flux Calculation:
- Correct the mass spectrometry data for the natural abundance of isotopes.
- Use the isotopic labeling patterns in the metabolites to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.
Visualizations
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Entry of this compound into the Glycolytic Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Metabolic Flux Analysis (MFA) - Tagkopoulos Lab [tagkopouloslab.ucdavis.edu]
- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Glyceraldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis and characterization of deuterated glyceraldehyde. Given the critical role of glyceraldehyde in central carbon metabolism, its deuterated isotopologues are invaluable tools for metabolic flux analysis, mechanistic studies of enzymes, and as internal standards in quantitative mass spectrometry. This guide details plausible synthetic routes, extensive characterization methodologies, and the application of deuterated glyceraldehyde in studying key metabolic pathways.
Synthesis of Deuterated Glyceraldehyde
The introduction of deuterium (B1214612) into the glyceraldehyde molecule can be achieved through several synthetic strategies. The choice of method depends on the desired position of the deuterium label(s). Two primary approaches are presented here: catalytic hydrogen/deuterium (H/D) exchange for labeling the aldehydic proton and reduction of a carboxylic acid precursor with a deuterated reducing agent for labeling the C1 position.
Method 1: Catalytic H/D Exchange for [1-²H]-Glyceraldehyde
This method is based on the reversible exchange of the acidic aldehydic proton with deuterium from a deuterium source, typically heavy water (D₂O), catalyzed by a suitable transition metal or organocatalyst.[1][2][3][4]
Experimental Protocol:
-
Materials: D,L-Glyceraldehyde, Deuterium oxide (D₂O, 99.9 atom % D), RuHCl(CO)(PPh₃)₃ (or a suitable N-heterocyclic carbene precursor), anhydrous and degassed solvent (e.g., dioxane or THF), and an inert atmosphere glovebox or Schlenk line.
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve D,L-glyceraldehyde (1.0 g, 11.1 mmol) in anhydrous, degassed dioxane (20 mL).
-
Add the catalyst, for example, RuHCl(CO)(PPh₃)₃ (5 mol%, 0.52 g).
-
Add D₂O (5.0 mL, 277.5 mmol, 25 equivalents).
-
Seal the flask and heat the mixture at 80-100 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by taking aliquots, quenching with H₂O, extracting with ethyl acetate (B1210297), and analyzing by ¹H NMR to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Purification Protocol:
-
Stationary Phase: Silica (B1680970) gel. Due to the high polarity of glyceraldehyde, a more polar stationary phase like amine-functionalized silica or the use of hydrophilic interaction liquid chromatography (HILIC) may provide better separation.[5]
-
Mobile Phase: A gradient elution system is recommended, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or ethyl acetate and methanol.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:MeOH) and pack the column.[6][7][8]
-
Dissolve the crude deuterated glyceraldehyde in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [1-²H]-glyceraldehyde.
-
Method 2: Reduction of Glyceric Acid for [1-²H]-Glyceraldehyde
This approach involves the reduction of a glyceric acid derivative to the corresponding deuterated aldehyde using a deuterium-donating reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reducing agent suitable for this transformation.[9][10][11][12][13]
Experimental Protocol:
-
Materials: D,L-Glyceric acid, protecting group reagents (e.g., acetone (B3395972), dimethoxypropane), activating agent (e.g., oxalyl chloride), Lithium aluminum deuteride (LiAlD₄), anhydrous and aprotic solvents (e.g., THF, diethyl ether), and equipment for handling air- and moisture-sensitive reagents.
-
Procedure:
-
Protection: Protect the diol of glyceric acid. For example, react D,L-glyceric acid with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the acetonide.
-
Activation: Convert the protected glyceric acid to a more reactive derivative, such as an acid chloride, by reacting with oxalyl chloride or thionyl chloride in an anhydrous, non-polar solvent like dichloromethane.
-
Reduction: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlD₄ (1.1 equivalents) in anhydrous diethyl ether at -78 °C.
-
Slowly add a solution of the protected glyceric acid chloride in anhydrous diethyl ether to the LiAlD₄ suspension.
-
Stir the reaction mixture at -78 °C for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction at low temperature by the sequential addition of water and then a dilute acid solution.
-
Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting group (e.g., by acid-catalyzed hydrolysis) to yield [1-²H]-glyceraldehyde.
-
Purify the final product using column chromatography as described in section 1.1.
-
Quantitative Data (Predicted):
| Synthesis Method | Deuterium Position | Predicted Yield | Predicted Purity (post-purification) | Predicted Deuterium Incorporation |
| Catalytic H/D Exchange | C1 (Aldehydic) | 60-80% | >98% | >95% |
| Reduction of Glyceric Acid | C1 | 50-70% (multi-step) | >98% | >99% |
Characterization of Deuterated Glyceraldehyde
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized glyceraldehyde. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation.
¹H NMR Spectroscopy (Predicted for [1-²H]-Glyceraldehyde in D₂O):
In D₂O, the hydroxyl protons of glyceraldehyde exchange with deuterium and become silent in the ¹H NMR spectrum. The aldehydic proton of non-deuterated glyceraldehyde appears as a singlet. In [1-²H]-glyceraldehyde, this signal will be absent or significantly reduced in intensity, providing direct evidence of deuteration at the C1 position. The signals for the protons on C2 and C3 will remain.[14][15][16][17]
| Proton | Predicted Chemical Shift (δ, ppm) for non-deuterated | Predicted Chemical Shift (δ, ppm) for [1-²H]-Glyceraldehyde | Multiplicity |
| H-1 (Aldehydic) | ~9.6 (non-hydrated), ~5.2 (hydrated) | Absent or significantly reduced | - |
| H-2 | ~4.1 | ~4.1 | Doublet of doublets |
| H-3a | ~3.7 | ~3.7 | Doublet of doublets |
| H-3b | ~3.6 | ~3.6 | Doublet of doublets |
Note: Glyceraldehyde exists in equilibrium with its hydrated form in D₂O, leading to more complex spectra. The chemical shifts are approximate and can vary based on concentration and pH.[14]
¹³C NMR Spectroscopy (Predicted for [1-²H]-Glyceraldehyde in D₂O):
In the ¹³C NMR spectrum of [1-²H]-glyceraldehyde, the signal corresponding to the C1 carbon will appear as a triplet due to coupling with the deuterium atom (I=1), and its chemical shift may be slightly upfield compared to the non-deuterated compound. The signals for C2 and C3 will remain as singlets.
| Carbon | Predicted Chemical Shift (δ, ppm) for non-deuterated | Predicted Chemical Shift (δ, ppm) for [1-²H]-Glyceraldehyde | Multiplicity |
| C1 (Carbonyl) | ~205 (non-hydrated), ~90 (hydrated) | ~205 (non-hydrated), ~90 (hydrated) | Triplet |
| C2 | ~73 | ~73 | Singlet |
| C3 | ~64 | ~64 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of deuterium incorporation. For volatile or derivatized samples, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[18][19][20][21][22]
Predicted Mass Spectrum of [1-²H]-Glyceraldehyde:
The molecular ion peak ([M]⁺) for deuterated glyceraldehyde will be shifted by +1 m/z unit compared to the non-deuterated compound. The fragmentation pattern is expected to be similar to that of non-deuterated glyceraldehyde, with key fragments also showing a +1 m/z shift if they retain the deuterated carbon.[23][24][25][26][27]
| Fragment | Predicted m/z for non-deuterated Glyceraldehyde (C₃H₆O₃, MW=90.08) | Predicted m/z for [1-²H]-Glyceraldehyde (C₃H₅DO₃, MW=91.09) |
| [M]⁺ | 90 | 91 |
| [M-H]⁺ | 89 | 90 |
| [M-H₂O]⁺ | 72 | 73 |
| [M-CHO]⁺ | 61 | 61 (loss of deuterated formyl) or 62 (loss of non-deuterated formyl from hydrated form) |
| [CH₂OH]⁺ | 31 | 31 |
GC-MS Analysis:
Due to its polarity, glyceraldehyde is often derivatized before GC-MS analysis to improve its volatility and chromatographic behavior. Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) or methoximation followed by silylation.[18][19][20][21][22] The resulting mass spectra of the derivatives will show the corresponding mass shifts due to deuteration.
Application in Metabolic Pathway Analysis
Deuterated glyceraldehyde is a powerful tracer for studying the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Glycolysis
Glyceraldehyde-3-phosphate (G3P) is a key intermediate in the glycolytic pathway. By introducing deuterated glyceraldehyde, the fate of the deuterium label can be tracked through the subsequent steps of glycolysis to pyruvate (B1213749) and lactate. This allows for the quantification of glycolytic flux and the investigation of enzyme kinetics.[28][29]
Pentose Phosphate Pathway
Glyceraldehyde-3-phosphate is also an intermediate in the non-oxidative phase of the pentose phosphate pathway, where it is involved in the interconversion of sugars. Using deuterated glyceraldehyde can help to elucidate the flux and reversibility of these reactions.[30][31]
Conclusion
References
- 1. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001051) [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. ntnu.no [ntnu.no]
- 18. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. archive.nptel.ac.in [archive.nptel.ac.in]
- 24. scribd.com [scribd.com]
- 25. GCMS Section 6.11.4 [people.whitman.edu]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Khan Academy [khanacademy.org]
Technical Guide: Isotopic Purity and Analysis of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of (R)-2,3-Dihydroxypropanal-d4. The accurate assessment of isotopic enrichment is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.
Introduction to Isotopic Purity Analysis
This compound, the deuterated analog of (R)-glyceraldehyde, is a valuable tool in various scientific disciplines. The substitution of hydrogen atoms with deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of molecules. Therefore, the precise determination of the degree and location of deuterium incorporation is paramount for the integrity of experimental results.[1]
Isotopic purity refers to the percentage of a deuterated compound that is fully labeled with the stable isotope at all designated positions. The presence of molecules with fewer deuterium atoms than intended (isotopic impurities) or other chemical impurities can significantly impact the accuracy of studies utilizing these labeled compounds. The two primary analytical techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Analytical Methodologies and Data Presentation
A combination of NMR and high-resolution mass spectrometry (HRMS) provides a comprehensive characterization of the isotopic distribution and overall purity of this compound.[1]
Mass Spectrometry (MS) for Isotopic Enrichment
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the isotopic cluster of the molecule, the relative abundance of the desired deuterated species (d4) versus the less-deuterated species (d3, d2, d1) and the unlabeled compound (d0) can be determined.[3]
Table 1: Illustrative Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical Mass (Da) | Measured Relative Abundance (%) |
| d0 (Unlabeled) | 90.0317 | 0.1 |
| d1 | 91.0380 | 0.5 |
| d2 | 92.0443 | 1.2 |
| d3 | 93.0506 | 2.5 |
| d4 | 94.0569 | 95.7 |
Note: The data presented in this table is illustrative and serves as an example of typical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity and Purity
NMR spectroscopy, particularly ¹H and ²H NMR, is instrumental in confirming the positions of the deuterium labels and assessing the overall chemical purity of the compound. In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. ²H NMR provides a direct signal from the deuterium nuclei, confirming their presence and chemical environment.
Table 2: Illustrative ¹H NMR Data for this compound
| Proton Position | Expected Chemical Shift (ppm) | Observed Integration (relative to non-deuterated standard) |
| H-1 (Aldehyde) | ~9.6 | Reduced intensity |
| H-2 | ~3.9 | Reduced intensity |
| H-3a, H-3b | ~3.6-3.7 | Reduced intensity |
| OH | Variable | Present |
Note: The data presented in this table is illustrative and serves as an example of typical results.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for determining the isotopic purity of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1 µg/mL.
-
-
LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan from m/z 50-200.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Identify the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.[3]
-
Quantitative NMR (qNMR) Protocol
This protocol describes a general method for assessing the chemical purity and confirming the isotopic labeling of this compound using ¹H qNMR.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the chemical purity of this compound relative to the internal standard.
-
Analyze the regions where protons are expected in the unlabeled molecule to confirm deuterium incorporation by observing the reduction in signal intensity.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Caption: Logical Relationships in Purity Analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of D-Glyceraldehyde-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glyceraldehyde, a pivotal intermediate in carbohydrate metabolism, serves as a fundamental building block in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The isotopic labeling of this molecule with deuterium (B1214612) to create D-glyceraldehyde-d4 (D-Glyceraldehyde-1,2,3,3'-d4) provides a powerful tool for researchers in the life sciences. This stable, non-radioactive isotopologue allows for the precise tracing of metabolic pathways, quantification of metabolite flux, and can serve as a robust internal standard for mass spectrometry-based analyses. This technical guide explores the biological significance of D-glyceraldehyde-d4, its primary applications in research, and provides detailed methodologies for its use in metabolic studies.
Introduction: The Central Role of D-Glyceraldehyde in Metabolism
D-glyceraldehyde is the simplest of the aldose sugars and a key metabolic intermediate in all living organisms.[1] In its phosphorylated form, D-glyceraldehyde-3-phosphate, it lies at the heart of central carbon metabolism, participating in both the energy-generating glycolytic pathway and the anabolic pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH. Given its central role, the ability to trace the fate of the glyceraldehyde backbone provides invaluable insights into cellular physiology and pathophysiology.
The use of stable isotope-labeled compounds, such as D-glyceraldehyde-d4, has revolutionized the study of metabolic networks. By replacing four hydrogen atoms with deuterium, this molecule becomes distinguishable by mass spectrometry, allowing researchers to follow its journey through complex biochemical reactions without altering its fundamental chemical properties.
Applications of D-Glyceraldehyde-d4 in Research
The primary applications of D-glyceraldehyde-d4 fall into two main categories: as a metabolic tracer for flux analysis and as an internal standard for quantitative mass spectrometry.
Metabolic Tracer for Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. D-glyceraldehyde-d4 can be introduced to cell cultures or in vivo models to trace the flow of carbon and hydrogen atoms through various pathways.
-
Glycolysis and Gluconeogenesis: By monitoring the incorporation of deuterium into downstream metabolites such as lactate (B86563) and pyruvate, researchers can quantify the flux through the glycolytic and gluconeogenic pathways.
-
Pentose Phosphate Pathway (PPP): The PPP is a major route for the metabolism of glucose, running parallel to glycolysis. Tracing the deuterium from D-glyceraldehyde-d4 into PPP intermediates and products can help to elucidate the relative activity of this pathway, which is often upregulated in cancer cells.
-
Lipid Synthesis: The glycerol (B35011) backbone of triglycerides is derived from dihydroxyacetone phosphate, an isomer of glyceraldehyde-3-phosphate. D-glyceraldehyde-d4 can be used to trace the contribution of the glyceraldehyde pool to de novo lipogenesis.
Internal Standard for Mass Spectrometry
Quantitative analysis of metabolites by mass spectrometry requires the use of internal standards to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass. D-glyceraldehyde-d4 serves as an excellent internal standard for the quantification of endogenous D-glyceraldehyde due to its similar chemical and physical properties.
Quantitative Data Presentation
The following tables represent the type of quantitative data that can be obtained from metabolic flux analysis experiments using D-glyceraldehyde-d4. The values presented are hypothetical and would be determined experimentally.
Table 1: Isotopic Enrichment of Glycolytic Intermediates
| Metabolite | Isotopic Enrichment (%) | Fold Change (Treatment vs. Control) |
| D-Glyceraldehyde-3-phosphate | 95.2 ± 2.1 | 1.0 |
| 3-Phosphoglycerate | 88.7 ± 3.5 | 1.2 |
| Phosphoenolpyruvate | 85.4 ± 3.9 | 1.3 |
| Pyruvate | 79.1 ± 4.2 | 1.5 |
| Lactate | 81.3 ± 4.5 | 1.6 |
Table 2: Relative Flux Contribution to Pyruvate
| Pathway | Flux Contribution (%) | p-value |
| Glycolysis | 75.6 ± 5.8 | <0.01 |
| Pentose Phosphate Pathway | 12.3 ± 2.1 | <0.05 |
| Other Sources | 12.1 ± 1.9 | n.s. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing D-glyceraldehyde-d4.
In Vitro Metabolic Labeling of Cultured Cells
Objective: To determine the metabolic fate of D-glyceraldehyde-d4 in cultured mammalian cells.
Materials:
-
D-Glyceraldehyde-d4
-
Cell culture medium (e.g., DMEM)
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of D-glyceraldehyde-d4 (e.g., 100 µM). Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify and quantify the deuterated metabolites.
-
Use of D-Glyceraldehyde-d4 as an Internal Standard
Objective: To accurately quantify the concentration of D-glyceraldehyde in a biological sample.
Materials:
-
D-Glyceraldehyde-d4 (as internal standard)
-
Biological sample (e.g., plasma, cell lysate)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of D-glyceraldehyde-d4 (e.g., 10 µL of a 1 µg/mL solution).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and dry as described above.
-
Reconstitute the sample and analyze by LC-MS/MS.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled D-glyceraldehyde spiked with the same amount of D-glyceraldehyde-d4 internal standard.
-
Determine the concentration of D-glyceraldehyde in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Metabolic fate of D-Glyceraldehyde-d4 in glycolysis.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Logic for using D-Glyceraldehyde-d4 as an internal standard.
References
Introduction: The Significance of Glycolysis and the Need for Advanced Probes
An In-depth Technical Guide to the Role of Deuterated Glyceraldehyde in Glycolysis Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated glyceraldehyde and its derivatives in the study of glycolysis. We will delve into the core principles of its use, present quantitative data from key studies, provide detailed experimental protocols, and explore the implications for drug development.
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in nearly all organisms. In many pathological states, including cancer and metabolic disorders, glycolytic pathways are significantly altered. Therefore, the ability to precisely probe the enzymes and fluxes within this pathway is of paramount importance for both basic research and therapeutic development.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Due to its central role and its involvement in various "moonlighting" functions beyond glycolysis, GAPDH has emerged as an attractive target for drug development.[1][2]
Stable isotope tracers, particularly deuterated molecules, offer a powerful and safe method to investigate metabolic pathways.[3] Deuterated glyceraldehyde serves as a sophisticated tool to dissect the kinetics and mechanism of GAPDH and to trace the metabolic fate of the triose phosphate (B84403) pool.
Core Principles: Kinetic Isotope Effects and Metabolic Flux Analysis
The utility of deuterated glyceraldehyde in glycolysis studies is primarily rooted in two key concepts: the kinetic isotope effect (KIE) and metabolic flux analysis (MFA).
Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated glyceraldehyde, replacing a hydrogen atom with a deuterium (B1214612) atom at a position involved in a bond-breaking or bond-forming step of an enzymatic reaction can significantly alter the reaction rate. This effect is a powerful tool for elucidating enzyme mechanisms.
For the reaction catalyzed by GAPDH, the key step involves the transfer of a hydride ion from G3P to the cofactor NAD+. By using glyceraldehyde or G3P deuterated at the C1 position, researchers can measure the KIE on this hydride transfer step. A significant KIE (where the reaction is slower with deuterium) provides strong evidence that this step is rate-limiting in the overall catalytic cycle.
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4][5] By introducing a stable isotope-labeled substrate, such as deuterated glyceraldehyde, into cells or an organism, the label will be incorporated into downstream metabolites. The pattern and extent of this label incorporation, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the flux through various metabolic pathways.
Using deuterated glyceraldehyde allows for a focused analysis of the lower part of glycolysis and its branching points to other pathways, such as the pentose (B10789219) phosphate pathway and serine biosynthesis.
Quantitative Data Summary
The use of deuterated glyceraldehyde and its derivatives has yielded valuable quantitative data on the mechanism of GAPDH. The following table summarizes key kinetic isotope effect data from studies on this enzyme.
| Substrate/Cofactor | Enzyme Source | Kinetic Parameter | Primary Deuterium KIE (kH/kD) | Reference |
| [1-²H]D-Glyceraldehyde 3-phosphate | Mycobacterium tuberculosis | V | 1.2 ± 0.1 | |
| [1-²H]D-Glyceraldehyde 3-phosphate | Mycobacterium tuberculosis | V/K | 1.5 ± 0.2 | |
| D-Glyceraldehyde 3-phosphate | Rabbit muscle | Intrinsic KIE on hydride transfer | 5.0 - 5.5 | |
| D-Glyceraldehyde | Rabbit muscle | - | Similar to G3P, but with lower commitments to catalysis | |
| NADH vs. NADD | Human liver (mutant GPDH) | kcat/Km | 2.4 - 3.1 |
Table 1: Summary of Primary Deuterium Kinetic Isotope Effects (KIEs) on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and related enzymes.
Visualizing Glycolysis and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant metabolic pathway and typical experimental workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated glyceraldehyde. These protocols are representative and may require optimization for specific experimental systems.
Synthesis of [1-²H]D-Glyceraldehyde 3-Phosphate
The synthesis of deuterated G3P is a critical first step for KIE studies. A common approach involves the enzymatic synthesis from a deuterated precursor.
Principle: This protocol is adapted from the principles described in the literature for the synthesis of isotopically labeled G3P. It utilizes a series of enzymatic reactions to specifically introduce deuterium at the C1 position.
Materials:
-
D-Fructose-1,6-bisphosphate
-
Aldolase
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Deuterated NADH (NADD)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Ion-exchange chromatography system
Protocol:
-
Reaction Setup: In a reaction vessel, combine D-fructose-1,6-bisphosphate, aldolase, TPI, and GPDH in the reaction buffer.
-
Deuterium Incorporation: Add a stoichiometric amount of NADD to the reaction mixture. The GPDH will catalyze the reduction of dihydroxyacetone phosphate (DHAP), one of the products of the aldolase reaction, to glycerol-3-phosphate, regenerating NAD+. The TPI will interconvert the other aldolase product, G3P, with DHAP. By running the reaction in the presence of NADD, the reverse reaction catalyzed by GPDH can introduce deuterium into the G3P pool.
-
Reaction Monitoring: Monitor the reaction progress by measuring the consumption of NADD spectrophotometrically at 340 nm.
-
Purification: Once the reaction has reached equilibrium, purify the deuterated G3P from the reaction mixture using anion-exchange chromatography.
-
Characterization: Confirm the identity and isotopic enrichment of the purified [1-²H]D-G3P using mass spectrometry and NMR.
Measurement of Metabolic Flux using Deuterated Glyceraldehyde and LC-MS
Principle: This protocol outlines a general procedure for tracing the metabolism of deuterated glyceraldehyde in cultured cells to determine metabolic fluxes.
Materials:
-
Cultured cells of interest
-
Cell culture medium (e.g., DMEM)
-
Deuterated glyceraldehyde
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 80-90%).
-
Replace the standard culture medium with a medium containing a known concentration of deuterated glyceraldehyde.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Quenching and Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells and place the culture dish on dry ice.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detect the mass isotopologues of downstream metabolites (e.g., pyruvate, lactate, citrate) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the metabolites of interest.
-
Correct the data for natural isotope abundance.
-
Use the time-course data on isotopic enrichment to calculate metabolic fluxes using appropriate metabolic modeling software.
-
Implications for Drug Development
The study of glycolysis using deuterated glyceraldehyde has significant implications for drug development, particularly in the fields of oncology and metabolic diseases.
-
Target Validation and Mechanism of Action Studies: GAPDH is a target for several potential anti-cancer and anti-parasitic drugs. KIE studies using deuterated glyceraldehyde can be employed to confirm the mechanism of action of GAPDH inhibitors. A compound that inhibits the hydride transfer step would be expected to show a reduced effect when the enzyme is assayed with the deuterated substrate, as this step is already slowed by the isotope effect.
-
Pharmacodynamic Biomarker Development: In clinical trials of drugs targeting glycolysis, it is crucial to have biomarkers to assess whether the drug is engaging its target and having the desired metabolic effect. Metabolic flux analysis with deuterated tracers could be developed into a pharmacodynamic assay to measure the inhibition of glycolytic flux in patients.
-
Deuterated Drugs: The "deuterium switch" is a strategy in drug development where hydrogen atoms in a drug molecule are replaced with deuterium to favorably alter its metabolic profile (pharmacokinetics). Understanding the KIEs of metabolic enzymes, such as those in the glycolytic pathway, can inform the rational design of deuterated drugs to slow their metabolism and improve their efficacy and safety.
Conclusion
Deuterated glyceraldehyde is a powerful and versatile tool for the in-depth study of glycolysis. Its application in kinetic isotope effect studies provides invaluable insights into the mechanisms of key glycolytic enzymes like GAPDH, while its use as a tracer in metabolic flux analysis allows for the quantitative assessment of metabolic pathways. For researchers in both academia and the pharmaceutical industry, these techniques offer a sophisticated approach to understanding the complexities of glycolysis in health and disease, and to developing novel therapeutics that target this fundamental metabolic pathway.
References
- 1. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 5. researchgate.net [researchgate.net]
Navigating Metabolic Pathways: A Technical Guide to (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of D-glyceraldehyde, for its application in advanced research and drug development. This document outlines its commercial availability, key physicochemical properties, and its principal role as an internal standard in quantitative analytical methodologies. Furthermore, it details relevant metabolic pathways and provides a representative experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of D-glyceraldehyde, a key intermediate in carbohydrate metabolism.[1][2] The replacement of four hydrogen atoms with deuterium (B1214612) allows for its differentiation from the endogenous, non-labeled compound by mass spectrometry. This property makes it an ideal internal standard for the accurate quantification of D-glyceraldehyde in complex biological matrices, compensating for variations in sample preparation and instrument response.[3][4][5]
Commercial Availability and Physicochemical Properties
This compound is commercially available from suppliers such as MedChemExpress (MCE). Key identifying information and typical physicochemical properties are summarized in the table below. While a specific Certificate of Analysis for a particular lot should be obtained from the supplier for precise data, Table 1 provides representative values.
| Property | Value | Reference |
| Chemical Name | This compound | MCE Product Page |
| CAS Number | 478529-60-1 | |
| Molecular Formula | C₃H₂D₄O₃ | |
| Molecular Weight | 94.10 g/mol | |
| Appearance | Viscous liquid or syrup | |
| Purity (by HPLC) | ≥95% (Example) | N/A |
| Isotopic Enrichment | ≥98% (Example) | N/A |
| Storage Conditions | Store in freezer under -20°C in an inert atmosphere |
Note: Purity and isotopic enrichment values are representative and may vary between batches. Always refer to the supplier's Certificate of Analysis for exact specifications.
Role in Biological Systems: The Glyceraldehyde Metabolic Pathway
D-glyceraldehyde, the non-deuterated analogue of this compound, is a central molecule in several metabolic pathways, most notably glycolysis. It is primarily metabolized via phosphorylation to glyceraldehyde-3-phosphate (G3P) by the enzyme triokinase. G3P then continues through the glycolytic pathway to generate ATP and pyruvate. D-glyceraldehyde can also be produced from the metabolism of fructose (B13574) and glycerol. Understanding these pathways is critical when designing experiments to quantify endogenous D-glyceraldehyde levels, for which the deuterated standard is essential.
Experimental Protocol: Quantification of D-Glyceraldehyde in Biological Samples using LC-MS
The primary application of this compound is as an internal standard for the accurate quantification of D-glyceraldehyde in biological samples such as plasma, serum, or cell lysates by LC-MS/MS. A general workflow for this application is outlined below.
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. Protein precipitation is a common method for cleaning up biological samples prior to LC-MS analysis.
Materials:
-
Biological sample (e.g., plasma)
-
This compound stock solution (in a compatible solvent like methanol)
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
LC vials
Procedure:
-
Pipette a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Add a precise amount of the this compound internal standard stock solution.
-
Vortex briefly to mix.
-
Add three to four volumes of cold ACN with 0.1% formic acid (e.g., 300-400 µL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic conditions should be optimized to achieve good separation of glyceraldehyde from other matrix components.
| Parameter | Example Condition |
| LC Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
-
D-Glyceraldehyde (Analyte): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z
Note: The specific m/z values for precursor and product ions need to be determined through method development and optimization.
Data Analysis and Quantification
The concentration of D-glyceraldehyde in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of D-glyceraldehyde and a constant concentration of the internal standard.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of D-glyceraldehyde in biological systems. Its use as an internal standard in LC-MS/MS methodologies, as outlined in this guide, allows for the reliable investigation of metabolic pathways and the potential impact of therapeutic interventions on carbohydrate metabolism. A thorough understanding of the underlying biochemistry and adherence to validated experimental protocols are paramount for generating high-quality, reproducible data.
References
An In-depth Technical Guide on the Safety and Handling of Deuterated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core safety principles, handling procedures, and experimental considerations for the use of deuterated aldehydes in research and development. By understanding the unique properties of these isotopically labeled compounds, researchers can ensure their safe and effective application in the laboratory.
Introduction to Deuterated Aldehydes
Deuterated aldehydes are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution can subtly alter the physicochemical properties of the molecule due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to slower metabolic processing, making deuterated compounds valuable tools in drug discovery and metabolic research to enhance pharmacokinetic profiles and reduce the formation of toxic metabolites.[1][2]
General Safety and Handling Precautions
The primary safety considerations for deuterated aldehydes are dictated by the inherent toxicity and reactivity of the corresponding non-deuterated aldehyde. Deuteration does not significantly alter the fundamental chemical hazards of the molecule. Therefore, all handling procedures should be based on the safety data sheet (SDS) of the parent aldehyde.
Key Safety Practices:
-
Ventilation: Always handle deuterated aldehydes in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Ignition Sources: Aldehydes can be flammable. Keep them away from heat, sparks, and open flames.[6] Grounding of equipment is necessary to prevent static discharge.[6]
-
Storage: Store deuterated aldehydes in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.[3][7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[3]
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for formaldehyde-d2 and benzaldehyde-α-d1, comparing them with their non-deuterated counterparts. It is important to note that specific toxicity data for many deuterated compounds are limited; therefore, the toxicity of the non-deuterated analogue should be the primary guide for safety precautions.
Table 1: Physicochemical Properties of Formaldehyde and Formaldehyde-d2
| Property | Formaldehyde (CH₂O) | Formaldehyde-d2 (CD₂O) |
| Molecular Weight | 30.03 g/mol [8] | 32.04 g/mol [9][10] |
| Physical State | Gas at room temperature[11] | Gas at room temperature (typically supplied as a solution)[12] |
| Boiling Point | -19 °C[13] | Not readily available (as pure substance) |
| Melting Point | -92 °C[8] | Not readily available (as pure substance) |
| Density | 0.815 g/cm³ (at -20 °C)[8] | ~0.7 g/cm³ (for solution)[9] |
| Solubility in Water | Miscible[11] | Sparingly soluble (in non-deuterated water)[14] |
Table 2: Toxicological Data for Formaldehyde
| Metric | Value | Species | Route |
| LC50 (Inhalation) | 414 ppm (4h) | Rat | Inhalation |
| LD50 (Oral) | 100 mg/kg | Rat | Oral |
| LD50 (Dermal) | 270 mg/kg | Rabbit | Dermal |
| Data for non-deuterated formaldehyde. Specific LD50 values for formaldehyde-d2 are not readily available. The toxicity is assumed to be similar to formaldehyde. |
Table 3: Physicochemical Properties of Benzaldehyde (B42025) and Benzaldehyde-α-d1
| Property | Benzaldehyde (C₇H₆O) | Benzaldehyde-α-d1 (C₇H₅DO) |
| Molecular Weight | 106.12 g/mol [3] | 107.13 g/mol [15] |
| Physical State | Colorless liquid[3] | Liquid |
| Boiling Point | 178-179 °C[3][16] | 178-179 °C[17] |
| Melting Point | -26 °C[3] | -26 °C[17] |
| Density | 1.044 g/mL at 20 °C[3] | 1.055 g/mL at 25 °C[15] |
| Solubility in Water | Poorly soluble (~3.3 g/L at 25°C)[3] | Not readily available |
Table 4: Toxicological Data for Benzaldehyde
| Metric | Value | Species | Route |
| LD50 (Oral) | 1300 mg/kg[14] | Rat | Oral |
| LD50 (Dermal) | >1250 mg/kg | Rabbit | Dermal |
| LC50 (Inhalation) | >500 ppm (7h) | Rat | Inhalation |
| Data for non-deuterated benzaldehyde. Specific LD50 values for benzaldehyde-α-d1 are not readily available. The toxicity is assumed to be similar to benzaldehyde.[18][19] |
Experimental Protocols
General Handling Workflow for Deuterated Aldehydes
This workflow outlines the standard procedure for handling deuterated aldehydes in a laboratory setting to ensure safety and maintain compound integrity.
Synthesis of C-1 Deuterated Aldehydes via N-Heterocyclic Carbene (NHC) Catalysis
This protocol is adapted from a general method for the synthesis of C-1 deuterated aldehydes.[20][21][22]
Materials:
-
Non-deuterated aldehyde
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
To the flask, add the non-deuterated aldehyde and the NHC catalyst.
-
Add the anhydrous solvent, followed by the base.
-
Add a stoichiometric excess of D₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting deuterated aldehyde by column chromatography on silica (B1680970) gel.
Quality Control: Purity and Deuterium Incorporation by NMR Spectroscopy
Objective: To determine the chemical purity and the percentage of deuterium incorporation at the aldehyde position.
Procedure:
-
Accurately weigh a sample of the synthesized deuterated aldehyde and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquire a ¹H NMR spectrum.
-
Purity Assessment: Integrate the signals corresponding to the product and compare them to the integral of the internal standard and any impurity signals.
-
Deuterium Incorporation: Integrate the residual proton signal of the aldehyde (CHO) and compare it to the integral of a non-deuterated proton signal in the molecule (e.g., an aromatic proton). The percentage of deuterium incorporation can be calculated using the formula: %D = [1 - (Integral of CHO / Integral of reference proton)] * 100
Metabolic Pathways and the Kinetic Isotope Effect
Deuterated aldehydes are valuable tools for studying metabolic pathways due to the kinetic isotope effect (KIE). The stronger C-D bond can significantly slow the rate of enzymatic reactions that involve the cleavage of this bond. A primary metabolic pathway for aldehydes is oxidation to carboxylic acids, often catalyzed by aldehyde dehydrogenases (ALDH).
By comparing the metabolic rate of a deuterated aldehyde to its non-deuterated counterpart in an in vitro metabolism assay (e.g., using liver microsomes or hepatocytes), researchers can quantify the KIE and gain insights into the rate-limiting steps of the metabolic process.
Experimental Workflow for an in vitro Metabolic Stability Assay
This workflow outlines the key steps in assessing the metabolic stability of a deuterated aldehyde compared to its non-deuterated analog.[23]
Conclusion
Deuterated aldehydes are powerful tools in chemical and pharmaceutical research. Their safe and effective use hinges on a thorough understanding of the hazards associated with their non-deuterated counterparts, coupled with meticulous handling and storage procedures to maintain their isotopic integrity. By leveraging the kinetic isotope effect, researchers can gain valuable insights into reaction mechanisms and metabolic pathways, ultimately contributing to the development of safer and more effective drugs.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 10. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 11. quora.com [quora.com]
- 12. CAS 1664-98-8: Formaldehyde-d2 | CymitQuimica [cymitquimica.com]
- 13. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. FORMALDEHYDE-D2 | 1664-98-8 [chemicalbook.com]
- 15. BENZALDEHYDE-ALPHA-D1 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 17. BENZALDEHYDE-ALPHA-D1 | 3592-47-0 [chemicalbook.com]
- 18. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
physical and chemical properties of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2,3-Dihydroxypropanal-d4 is the deuterated form of (R)-glyceraldehyde, a key intermediate in carbohydrate metabolism. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing comparisons with its non-deuterated analogue. It details its primary application as an internal standard in quantitative analysis and explores the metabolic pathways in which glyceraldehyde participates. This document also outlines general experimental protocols for the use of deuterated standards in mass spectrometry and provides a speculative synthetic approach based on established methods for deuterated aldehyde synthesis.
Core Physical and Chemical Properties
The incorporation of four deuterium (B1214612) atoms into the (R)-2,3-Dihydroxypropanal structure results in a molecule with a slightly higher molecular weight than its non-deuterated counterpart. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based quantification. While specific experimental data for the deuterated compound is not widely published, the following tables summarize the known properties of both this compound and its non-deuterated form for comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₂D₄O₃ | [1] |
| Molecular Weight | 94.10 g/mol | [1] |
| CAS Number | 478529-60-1 | [1] |
| Appearance | Not specified (likely a syrup or solid) | |
| Solubility | Not specified (expected to be soluble in water, methanol, DMSO) | |
| Storage Conditions | Please store the product under the recommended conditions in the Certificate of Analysis.[1] |
Table 2: Physical and Chemical Properties of (R)-2,3-Dihydroxypropanal (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃ | [2][3] |
| Molecular Weight | 90.08 g/mol | [2][3] |
| CAS Number | 453-17-8 | [2][3] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 228 °C | [2] |
| Density | ~1.4 g/cm³ | |
| Appearance | Orange, viscous liquid | [2] |
| Solubility | Soluble in water |
Synthesis and Isotopic Labeling
A generalized workflow for such a synthesis is depicted below:
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Glyceraldehyde in Biological Matrices Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of glyceraldehyde in biological samples. Due to the small and polar nature of glyceraldehyde, which leads to poor retention in reversed-phase chromatography and inefficient ionization, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed.[1][2] This derivatization enhances the hydrophobicity and ionization efficiency of the analyte.[3][4] Glyceraldehyde-d4 is utilized as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The method is validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable glyceraldehyde quantification in complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Glyceraldehyde (≥98% purity)
-
Glyceraldehyde-d4 (D, ≥98% atom)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric Acid (HCl), HPLC grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Biological matrix (e.g., human plasma, cell lysate)
Preparation of Stock and Working Solutions
-
Glyceraldehyde Stock Solution (1 mg/mL): Accurately weigh 10 mg of glyceraldehyde and dissolve in 10 mL of ultrapure water.
-
Glyceraldehyde-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of glyceraldehyde-d4 and dissolve in 10 mL of ultrapure water.
-
Working Solutions: Prepare serial dilutions of the glyceraldehyde stock solution with 50:50 (v/v) ACN:Water to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in ACN.
-
DNPH Derivatization Reagent (2 mg/mL): Dissolve 20 mg of DNPH in 10 mL of ACN containing 1% (v/v) concentrated HCl.
Sample Preparation and Derivatization Protocol
This protocol is designed for plasma samples and involves protein precipitation followed by derivatization.
-
Protein Precipitation: To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution (Glyceraldehyde-d4). Add 200 µL of cold ACN to precipitate proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Derivatization: Add 50 µL of the DNPH derivatization reagent to the supernatant.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.[6]
-
Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[7]
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495B QqQ MS or equivalent
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm)[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Results and Data Presentation
Derivatization and Fragmentation
Glyceraldehyde reacts with DNPH to form a stable hydrazone derivative, which is more amenable to reversed-phase chromatography and ESI+ ionization. In the mass spectrometer, the derivatized molecule undergoes collision-induced dissociation (CID) to produce characteristic product ions, enabling highly selective detection using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The method performance was evaluated according to standard bioanalytical method validation guidelines. The results are summarized in the tables below.
Table 1: Optimized LC-MS/MS Parameters for DNPH Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Glyceraldehyde (Quantifier) | 271.1 | 193.0 | 50 | 15 |
| Glyceraldehyde (Qualifier) | 271.1 | 163.0 | 50 | 25 |
| Glyceraldehyde-d4 (IS) | 275.1 | 197.0 | 50 | 15 |
Table 2: LC Gradient Elution Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 9.0 | 20 |
Table 3: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (%CV) | < 20% |
| Intra-day Accuracy (QC Low, Mid, High) | 92.5% - 108.3% |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Accuracy (QC Low, Mid, High) | 94.1% - 105.7% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Matrix Effect | Minimal, corrected by IS |
| Recovery | > 85% |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of glyceraldehyde in biological matrices. The use of DNPH derivatization successfully overcomes the challenges associated with analyzing small, polar aldehydes.[1] The incorporation of a stable isotope-labeled internal standard, glyceraldehyde-d4, ensures the method is robust, accurate, and precise.[6] This protocol provides a reliable tool for researchers in metabolic studies, clinical diagnostics, and drug development who require accurate measurement of glyceraldehyde levels.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NMR-Based Analysis of (R)-2,3-Dihydroxypropanal-d4 Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] (R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a key intermediate in carbohydrate metabolism.[2] By using a deuterated version, (R)-2,3-Dihydroxypropanal-d4, researchers can track its incorporation into various metabolic pathways using Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (B1214612) labeling offers advantages such as improved stability and enhanced detection in NMR analysis.[3] This document provides detailed application notes and protocols for conducting and analyzing experiments involving the incorporation of this compound.
NMR spectroscopy is a highly reproducible and quantitative technique that allows for the non-destructive analysis of metabolites.[4][5] It can be used to determine the specific positions of isotopic labels within molecules, providing valuable insights into metabolic fluxes and pathway activities.[6] Both proton (¹H) and deuterium (²H) NMR can be employed to monitor deuterium incorporation, with ²H NMR offering direct detection of the deuterium signal.[3]
Metabolic Pathway of (R)-2,3-Dihydroxypropanal
(R)-2,3-Dihydroxypropanal enters the glycolytic pathway after being phosphorylated by the enzyme triokinase to form glyceraldehyde 3-phosphate (G3P).[7] G3P is a central metabolite in glycolysis and can be further metabolized to pyruvate, lactate, or enter other biosynthetic pathways such as the pentose (B10789219) phosphate (B84403) pathway.[8][9]
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol details the steps for labeling cultured cells with this compound.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare a culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing cellular toxicity. A typical starting range is 1-5 mM.
-
Toxicity Assay (Optional but Recommended): Before the main experiment, it is advisable to perform a toxicity assay to determine the IC50 of this compound for the specific cell line. Use a concentration well below the IC50 for the labeling experiment.
-
Labeling:
-
Allow cells to adhere overnight.
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the deuterated substrate. The incubation time can range from a few hours to 24 hours, depending on the metabolic rate of the cells and the pathways of interest.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium.
-
Add a cold quenching solution, typically 80% methanol (B129727) pre-chilled to -80°C.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant which contains the extracted metabolites.
-
-
Sample Preparation for NMR Analysis:
Protocol 2: NMR Data Acquisition
This protocol provides general guidelines for acquiring ²H NMR spectra to directly detect the incorporation of deuterium.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the deuterium frequency.
-
-
Sample Preparation for NMR:
-
Dissolve the lyophilized cell extract in a known volume of a suitable deuterated solvent (e.g., D₂O) containing an internal standard for quantification.
-
Transfer the sample to a 5 mm NMR tube.
-
-
²H NMR Acquisition Parameters (Example):
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Temperature: 298 K
-
Number of Scans (nt): 1024 (adjust as needed for desired signal-to-noise)
-
Acquisition Time (aq): 1-2 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 20-30 ppm
-
-
Data Processing:
-
Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the natural abundance deuterium signal of the solvent or an internal standard.
-
Data Presentation
Quantitative analysis of NMR spectra allows for the determination of the concentration of deuterated metabolites. The integral of a specific metabolite signal is proportional to its concentration. By comparing the integrals of deuterated metabolites to that of a known internal standard, their absolute concentrations can be calculated.
Table 1: Example of Quantitative ²H NMR Data for Metabolite Extracts
| Metabolite | Chemical Shift (ppm) | Integral (Arbitrary Units) | Concentration (µM) | % Deuterium Incorporation |
| Internal Standard (DSS-d6) | 0.00 | 100.00 | 500 | N/A |
| This compound | 5.3 (aldehyde) | 50.25 | 251.25 | 100 |
| Lactate-d | 1.33 (methyl) | 25.10 | 125.50 | 50 |
| Alanine-d | 1.48 (methyl) | 10.05 | 50.25 | 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and concentrations will vary depending on experimental conditions.
Logical Relationships in Data Analysis
The analysis of deuterium incorporation can be approached using either ¹H or ²H NMR, each with its own advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sample preparation for NMR metabolomics analysis [bio-protocol.org]
- 11. Sample preparation for NMR analysis [bio-protocol.org]
Application Notes and Protocols for the Quantification of Glycolysis Intermediates Using (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of key glycolysis intermediates containing carbonyl groups, utilizing (R)-2,3-Dihydroxypropanal-d4 as a derivatizing agent for sensitive and accurate analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, playing a critical role in cellular energy production and providing precursors for various biosynthetic pathways.[1][2][3] Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders, making the precise quantification of its intermediates essential for understanding disease pathogenesis and for the development of novel therapeutics.
This method employs this compound, a deuterated derivatizing agent, to react with the carbonyl groups of specific glycolysis intermediates. This derivatization enhances the chromatographic retention and ionization efficiency of the analytes. The incorporation of a stable isotope label (d4) allows for the use of the isotope dilution method, which is a gold standard for quantitative analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[4]
Principle of the Method
The protocol is based on the chemical derivatization of carbonyl-containing glycolysis intermediates, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, with this compound. The reaction forms a stable cyclic acetal. This derivatization serves two main purposes: it improves the stability and chromatographic behavior of the analytes and introduces a known isotopic signature for reliable quantification using LC-MS/MS. The deuterated derivatized analytes and their corresponding non-deuterated internal standards can be readily distinguished by their mass-to-charge ratios, enabling accurate concentration measurements.
Experimental Protocols
Sample Preparation and Metabolite Extraction
Proper sample preparation is crucial to minimize the degradation of labile glycolysis intermediates.[5]
Materials:
-
Biological samples (e.g., cell culture, tissue homogenates)
-
Quenching solution: 60% methanol (B129727), pre-chilled to -40°C
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Internal Standard (IS) solution: A mixture of known concentrations of unlabeled (R)-2,3-Dihydroxypropanal derivatized standards for the target analytes.
-
Centrifuge capable of reaching 4°C.
Protocol:
-
Quenching: Rapidly quench metabolic activity by adding the biological sample to 4 volumes of ice-cold 60% methanol.
-
Cell Lysis (for cell cultures): Subject the quenched cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to the quenched sample. Vortex vigorously for 1 minute.
-
Internal Standard Spiking: Add a known amount of the Internal Standard solution to each sample.
-
Incubation: Incubate the samples at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.
Derivatization with this compound
Materials:
-
Dried metabolite extracts
-
This compound derivatization reagent solution (e.g., 10 mg/mL in a suitable solvent like pyridine (B92270) or acetonitrile)
-
Catalyst (e.g., a mild acid like acetic acid)
-
Heating block or incubator set to 60°C.
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of the this compound derivatization reagent solution.
-
Catalyst Addition: Add 5 µL of the catalyst to each sample.
-
Incubation: Tightly cap the vials and incubate at 60°C for 1 hour to allow the derivatization reaction to proceed to completion.
-
Cooling: After incubation, allow the samples to cool to room temperature.
-
Drying: Dry the samples again under a gentle stream of nitrogen or using a vacuum concentrator to remove the derivatization reagent and solvent.
-
Reconstitution for LC-MS/MS: Reconstitute the dried derivatized samples in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive or negative ion mode, depending on the derivatized analytes.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for each derivatized analyte and its corresponding internal standard should be optimized.
-
Data Acquisition: Acquire data in MRM mode.
Data Presentation
The quantitative data should be summarized in clear and structured tables. Below are example tables illustrating how the results can be presented.
Table 1: Optimized MRM Transitions for this compound Derivatized Glycolysis Intermediates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Dihydroxyacetone Phosphate-d4 | [Value] | [Value] | [Value] |
| Derivatized Glyceraldehyde-3-Phosphate-d4 | [Value] | [Value] | [Value] |
| Derivatized Pyruvate-d4 | [Value] | [Value] | [Value] |
| Derivatized Dihydroxyacetone Phosphate (IS) | [Value] | [Value] | [Value] |
| Derivatized Glyceraldehyde-3-Phosphate (IS) | [Value] | [Value] | [Value] |
| Derivatized Pyruvate (IS) | [Value] | [Value] | [Value] |
| (Note: The m/z values are placeholders and need to be determined experimentally.) |
Table 2: Quantification of Glycolysis Intermediates in Control vs. Treated Cells
| Metabolite | Control (µM) | Treated (µM) | Fold Change | p-value |
| Dihydroxyacetone Phosphate | 15.2 ± 1.8 | 25.6 ± 2.5 | 1.68 | <0.01 |
| Glyceraldehyde-3-Phosphate | 8.9 ± 1.1 | 5.2 ± 0.7 | 0.58 | <0.05 |
| Pyruvate | 112.5 ± 12.3 | 250.1 ± 28.9 | 2.22 | <0.001 |
| (Note: This is example data for illustrative purposes.) |
Visualizations
Glycolysis Pathway
Caption: The Glycolysis Pathway Highlighting Key Intermediates.
Experimental Workflow
Caption: Workflow for Glycolysis Intermediate Quantification.
Derivatization Reaction
Caption: Derivatization of Carbonyls with Deuterated Reagent.
References
- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-2,3-Dihydroxypropanal-d4 in Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-Glyceraldehyde, is a valuable tool in metabolomics research, primarily utilized as an internal standard for quantitative analysis and as a tracer to elucidate metabolic pathways. Its isotopic labeling allows for precise differentiation from its endogenous, non-labeled counterpart by mass spectrometry, enabling accurate quantification and flux analysis.
Application Notes
Internal Standard for Quantitative Metabolomics
This compound serves as an ideal internal standard for the quantification of endogenous (R)-2,3-Dihydroxypropanal and other related short-chain carbohydrates in biological samples.[1] Due to its structural similarity and identical chemical properties to the analyte of interest, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] This allows for the correction of analytical variability, leading to highly accurate and precise quantification.[2] The mass difference of +4 Da ensures that its mass signal is clearly distinguishable from the monoisotopic peak of the unlabeled analyte, preventing spectral overlap.
Key Advantages as an Internal Standard:
-
Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by the sample matrix.[2]
-
Improved Precision and Accuracy: Normalizes for variations in sample preparation, injection volume, and instrument response.[1]
-
Reliable Quantification: Enables absolute quantification when used in conjunction with a calibration curve.
Metabolic Tracer for Flux Analysis
As a stable isotope-labeled tracer, this compound is instrumental in metabolic flux analysis, providing insights into the dynamic activity of metabolic pathways. Once introduced into a biological system, it is metabolized alongside its endogenous counterpart, and the deuterium (B1214612) label is incorporated into downstream metabolites. By tracking the distribution and incorporation of the deuterium label in key metabolic intermediates over time, researchers can quantify the flux through specific pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
(R)-Glyceraldehyde is a key intermediate in several metabolic pathways:
-
Glycolysis: It can be phosphorylated to glyceraldehyde-3-phosphate and enter the glycolytic pathway to generate pyruvate, lactate, and ATP.
-
Pentose Phosphate Pathway (PPP): It can be interconverted with other sugar phosphates in the non-oxidative branch of the PPP, a pathway crucial for generating NADPH and precursors for nucleotide biosynthesis.
-
Glycerol Metabolism: It can be reduced to glycerol.
By tracing the fate of the d4-label, researchers can investigate how disease states, genetic modifications, or drug treatments affect the activity of these central carbon metabolism pathways.
Quantitative Data Presentation
The following table provides an illustrative example of quantitative data that could be obtained from a metabolic tracer study using this compound to assess glycolytic flux in cancer cells compared to normal cells. The data represents the percentage of the metabolite pool that is labeled with deuterium after a specific incubation time.
| Metabolite | Isotopic Label | Normal Cells (% Labeled) | Cancer Cells (% Labeled) |
| Glyceraldehyde-3-phosphate | M+4 | 85.2 ± 3.1 | 92.5 ± 2.8 |
| 1,3-Bisphosphoglycerate | M+4 | 78.9 ± 4.5 | 88.1 ± 3.9 |
| 3-Phosphoglycerate | M+4 | 75.3 ± 4.2 | 85.7 ± 4.1 |
| Phosphoenolpyruvate | M+4 | 72.1 ± 5.0 | 83.2 ± 3.5 |
| Pyruvate | M+3 | 65.8 ± 6.3 | 79.4 ± 4.8 |
| Lactate | M+3 | 60.1 ± 5.9 | 75.3 ± 5.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Quantification of Endogenous (R)-Glyceraldehyde using this compound as an Internal Standard
Objective: To accurately quantify the concentration of endogenous (R)-Glyceraldehyde in a biological sample (e.g., cell lysate, plasma) using LC-MS/MS.
Materials:
-
This compound (Internal Standard)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing a known concentration of this compound (e.g., 1 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
LC Column: HILIC column (for polar metabolites)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 5 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for (R)-Glyceraldehyde: e.g., m/z 89.02 -> m/z 59.01 (as [M-H]-)
-
MRM Transition for this compound: e.g., m/z 93.04 -> m/z 61.02 (as [M-H]-)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Quantify the concentration of the endogenous analyte using a calibration curve prepared with known concentrations of unlabeled standard and a fixed concentration of the internal standard.
-
Protocol 2: Metabolic Flux Analysis using this compound as a Tracer
Objective: To trace the metabolic fate of this compound through glycolysis in cultured cells.
Materials:
-
This compound
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured cells (e.g., HeLa cells)
-
6-well plates
-
Ice-cold 80% methanol
-
Cell scraper
-
LC-HRMS (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add glucose-free medium supplemented with dFBS and a known concentration of this compound (e.g., 5 mM).
-
Incubate the cells for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
LC-HRMS Analysis:
-
Perform LC separation as described in Protocol 1.
-
Acquire data in full scan mode to detect all labeled and unlabeled metabolites.
-
Mass resolution should be set to >30,000 to accurately resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected labeled and unlabeled metabolites of glycolysis (e.g., glyceraldehyde-3-phosphate, pyruvate, lactate).
-
Calculate the isotopic enrichment for each metabolite by determining the ratio of the labeled form to the total pool of the metabolite (labeled + unlabeled).
-
Plot the isotopic enrichment over time to determine the rate of label incorporation and calculate metabolic flux.
-
Visualizations
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in (R)-2,3-Dihydroxypropanal-d4
Welcome to the technical support center for (R)-2,3-Dihydroxypropanal-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this deuterated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the likely positions of the deuterium (B1214612) labels in commercially available this compound?
While the exact labeling pattern can vary by manufacturer, the "-d4" designation typically indicates that the deuterium atoms are located on the carbon backbone of the molecule. This is advantageous as deuterium atoms on carbon atoms are generally more resistant to back-exchange compared to those on heteroatoms like oxygen (-OH). It is always recommended to consult the certificate of analysis from the supplier to confirm the isotopic purity and the specific locations of the deuterium labels.
Q2: What is isotopic exchange and why is it a concern when using this compound?
Isotopic exchange is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from solvents or buffers.[1] This is a significant concern in quantitative analyses, particularly in mass spectrometry-based assays where this compound may be used as an internal standard. If deuterium atoms are lost, the mass of the standard changes, leading to inaccurate quantification of the target analyte.
Q3: What factors can influence the rate of isotopic exchange for this compound?
The rate of isotopic exchange is primarily influenced by:
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pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those on carbons adjacent to the carbonyl group (the aldehyde). The exchange mechanism often involves the formation of an enolate intermediate.[1][2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange.
-
Label Position: As mentioned, deuterium atoms on carbons are generally more stable than those on hydroxyl groups. For this compound, the deuterium atom on the aldehyde carbon (C1) and the adjacent carbon (C2) are the most susceptible to exchange under certain conditions due to enolization.
Q4: How can I minimize isotopic exchange during my experiments?
To minimize isotopic exchange, consider the following precautions:
-
pH Control: Maintain a neutral or slightly acidic pH (around pH 2.5-7) during sample preparation and analysis, if your experimental conditions allow.[3]
-
Temperature Control: Keep samples cool and avoid prolonged exposure to high temperatures.
-
Solvent Choice: Use aprotic solvents for storage and sample preparation whenever possible. Minimize the time the compound is in protic solvents.
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Minimize Exposure Time: Prepare samples immediately before analysis to reduce the time the deuterated standard is exposed to conditions that may promote exchange.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are observing inaccurate or inconsistent results when using this compound as an internal standard, it could be due to isotopic exchange.
Troubleshooting Steps:
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Verify Isotopic Purity of the Standard: Before use, ensure the isotopic purity of your this compound stock. Prepare a sample of the standard in a non-protic solvent and analyze it by mass spectrometry to confirm its mass and the absence of significant amounts of the non-deuterated (d0) form.
-
Perform an Isotopic Stability Experiment: Conduct an experiment to assess the stability of the deuterated standard under your specific experimental conditions (see the detailed protocol below). This will help determine if back-exchange is occurring.
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Analyze Experimental Conditions: Review your experimental protocol, paying close attention to the pH, temperature, and solvents used. If possible, modify the conditions to be less conducive to exchange.
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Consider Derivatization: For analyses involving harsh conditions, consider derivatizing the aldehyde group. Derivatization can protect the aldehyde from exchange and improve its chromatographic and mass spectrometric properties.[4]
Issue 2: Appearance of an Unexpected Peak at the Mass of the Non-Deuterated Analyte
If you observe a peak at the mass of the non-deuterated (R)-2,3-Dihydroxypropanal in your samples that should only contain the d4-standard, this is a strong indicator of isotopic exchange.
Troubleshooting Steps:
-
Confirm the Identity of the Peak: Use high-resolution mass spectrometry to confirm the elemental composition of the unexpected peak.
-
Isolate the Source of Exchange:
-
Sample Matrix: Prepare a sample of the d4-standard in the sample matrix (without the analyte) and incubate it under your experimental conditions. Analyze the sample to see if the d0 peak appears.
-
Solvents and Reagents: Individually test the stability of the d4-standard in each of the solvents and reagent solutions used in your protocol.
-
-
Optimize the Protocol: Once the source of the exchange is identified, modify the protocol to mitigate the issue. This may involve changing the pH, using a different solvent, or reducing the incubation time or temperature.
Data Presentation
The following table provides illustrative data on the stability of this compound under different conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends. Researchers should generate their own data based on their specific experimental conditions.
| Condition | Incubation Time (hours) | Isotopic Purity of this compound (%) |
| pH 4.0, 4°C | 0 | 99.5 |
| 24 | 99.3 | |
| 48 | 99.1 | |
| pH 7.0, 25°C | 0 | 99.5 |
| 24 | 98.0 | |
| 48 | 96.5 | |
| pH 9.0, 25°C | 0 | 99.5 |
| 24 | 92.1 | |
| 48 | 85.3 |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
Objective: To determine the stability of this compound and the extent of isotopic back-exchange under specific experimental conditions.
Materials:
-
This compound
-
Blank sample matrix (e.g., plasma, cell lysate)
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Solvents and buffers used in the experimental protocol
-
LC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation:
-
Time Zero (T0) Sample: Spike a known amount of the d4-standard stock solution into the blank sample matrix. Immediately process the sample according to your established analytical method.
-
Incubated Samples: Spike the same amount of the d4-standard into multiple aliquots of the blank sample matrix. Incubate these samples under the same conditions as your typical experiment (e.g., for the same duration and at the same temperature).
-
Solvent Control: Spike the d4-standard into the primary solvent used in your sample preparation and incubate it alongside the matrix samples.
-
-
Sample Analysis:
-
At various time points during the incubation, take an aliquot of the incubated sample and process it using your analytical method.
-
Analyze the T0 and incubated samples by LC-MS. Monitor the ion signals for both this compound and the corresponding non-deuterated (d0) compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the d0 analyte to the d4-standard for each time point.
-
An increase in this ratio over time indicates that isotopic exchange is occurring.
-
The percentage of back-exchange can be estimated using the following formula: % Back-Exchange = [Area(d0) at Tx / (Area(d0) at Tx + Area(d4) at Tx)] * 100 where Tx is a specific time point.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Caption: A stepwise workflow for the isotopic stability experiment.
References
Technical Support Center: Quantifying (R)-2,3-Dihydroxypropanal-d4 in Biological Matrices
Welcome to the technical support center for the quantitative analysis of (R)-2,3-Dihydroxypropanal-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the quantification of this deuterated aldehyde in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
This compound is a deuterated form of D-glyceraldehyde. In quantitative bioanalysis, it is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate measurement of endogenous (non-labeled) (R)-2,3-dihydroxypropanal (D-glyceraldehyde) in biological samples such as plasma, serum, or urine. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it helps to correct for variability in sample preparation, matrix effects, and instrument response.
Q2: What are the main challenges in quantifying this compound and its non-deuterated analogue?
The quantification of small, polar aldehydes like glyceraldehyde in biological matrices is challenging due to several factors:
-
Inherent Instability: Aldehydes are chemically reactive and can be unstable in biological samples and during sample preparation, leading to inaccurate measurements.[1]
-
Low Molecular Weight and High Polarity: These properties make extraction from complex matrices and retention on standard reverse-phase liquid chromatography (LC) columns difficult.
-
Matrix Effects: Components of biological matrices (e.g., salts, lipids, phospholipids) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy and precision.[2][3]
-
Need for Derivatization: To improve chromatographic retention, sensitivity, and specificity, derivatization is often necessary. This adds an extra step to the sample preparation workflow, which can introduce variability.[4]
Q3: Why is derivatization necessary for the analysis of this compound?
Derivatization is a chemical modification of the analyte that is often essential for the successful analysis of small aldehydes by LC-MS/MS.[4] The primary reasons for derivatizing this compound are:
-
Improved Chromatographic Performance: Derivatization increases the hydrophobicity of the polar aldehyde, leading to better retention and peak shape on reverse-phase LC columns.
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, which significantly improves the signal intensity in the mass spectrometer.
-
Increased Specificity and Sensitivity: Derivatization can create a unique fragment ion upon collision-induced dissociation (CID) in the mass spectrometer, which enhances the specificity and sensitivity of the assay.
Q4: What are some common derivatization reagents for aldehydes?
Several reagents are used to derivatize aldehydes for LC-MS/MS analysis. One of the most common is 2,4-dinitrophenylhydrazine (B122626) (DNPH) , which reacts with the carbonyl group of the aldehyde to form a stable hydrazone. Other reagents include Girard's reagents (e.g., Girard's Reagent T), which introduce a permanently charged quaternary ammonium (B1175870) group, and other hydrazine-based reagents.
Q5: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
While a deuterated internal standard is the best tool to compensate for matrix effects, it may not completely eliminate them in all cases. Differential matrix effects can occur due to slight differences in the chromatographic retention times of the analyte and the internal standard. This phenomenon, known as the "chromatographic H/D isotope effect," can cause the analyte and internal standard to elute in regions of varying ion suppression, leading to inaccurate quantification. Therefore, it is still crucial to develop a robust sample preparation method to minimize matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor/No Chromatographic Peak | Inefficient Derivatization: Incomplete reaction due to suboptimal pH, temperature, or reagent concentration. | - Optimize derivatization conditions (e.g., pH, temperature, reaction time, reagent concentration). - Ensure the derivatization reagent is not degraded. |
| Analyte Instability/Degradation: this compound may have degraded during sample collection, storage, or preparation. | - Minimize freeze-thaw cycles. - Process samples on ice. - Consider immediate derivatization after sample collection to form a more stable product. | |
| Poor Extraction Recovery: The analyte is not efficiently extracted from the biological matrix. | - Optimize the extraction method (e.g., protein precipitation with different organic solvents, liquid-liquid extraction with various solvents, or solid-phase extraction with different sorbents). | |
| High Variability/Poor Reproducibility | Inconsistent Sample Preparation: Manual inconsistencies in pipetting, timing of incubation steps, or extraction procedures. | - Use an automated liquid handler for sample preparation if available. - Ensure consistent timing for all steps, especially derivatization. |
| Matrix Effects: Significant and variable ion suppression or enhancement between different samples. | - Improve sample cleanup to remove interfering matrix components. - Evaluate different biological lots to assess the extent of the matrix effect. - Dilute the sample to reduce the concentration of interfering components. | |
| Low Sensitivity/High Background Noise | Suboptimal MS Parameters: Incorrect ion source settings, collision energy, or MRM transitions. | - Optimize MS parameters by infusing a standard solution of the derivatized analyte. - Ensure correct MRM transitions are being monitored for both the analyte and the internal standard. |
| Contaminated LC-MS System: Buildup of contaminants in the LC column, tubing, or MS ion source. | - Flush the LC system and column thoroughly. - Clean the MS ion source according to the manufacturer's instructions. | |
| Split or Tailing Peaks | Poor Chromatography: Issues with the LC column, mobile phase, or gradient. | - Ensure the mobile phase is correctly prepared and degassed. - Check for column degradation or blockage; replace if necessary. - Optimize the LC gradient to improve peak shape. |
| Co-elution of Isomers: The derivatization reaction with some reagents can produce E/Z isomers that may partially separate chromatographically. | - Adjust chromatographic conditions (e.g., temperature, gradient) to co-elute or fully resolve the isomers. If resolved, sum the peak areas for quantification. | |
| Inaccurate Quantification | Incorrect Internal Standard Concentration: The concentration of the this compound spiking solution is incorrect. | - Prepare fresh internal standard solutions and verify their concentration. |
| Chromatographic H/D Isotope Effect: The deuterated internal standard elutes at a slightly different time than the non-deuterated analyte in a region of changing matrix effects. | - Optimize chromatography to ensure the analyte and internal standard elute in a region of minimal matrix effects. - A post-column infusion study can help identify these regions. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of small aldehydes in biological matrices. Note that these are representative values and will vary depending on the specific analyte, matrix, and analytical method.
Table 1: Representative Extraction Recovery and Matrix Effect Data
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Matrix Effect (%) |
| Malondialdehyde | Human Plasma | Protein Precipitation | 92 - 98 | Not specified |
| Various Aldehydes | Tissue | Liquid-Liquid Extraction & Derivatization | Not specified | Not specified |
| GHRP-6 | Human Plasma | Protein Precipitation | High Yield | Not specified |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Representative Method Performance Characteristics
| Analyte | Matrix | Derivatization Reagent | LLOQ | Linearity (r²) |
| Malondialdehyde | Human Plasma | 3-Nitrophenylhydrazine | 30 fmol (on-column) | 0.9999 |
| Lipid Aldehydes | Tissue | Girard's Reagent T | 10 ng/mL | Not specified |
| GHRP-6 | Human Plasma | None | 5 ng/mL | > 0.988 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
This section provides a detailed example methodology for the quantification of glyceraldehyde in human plasma using this compound as an internal standard, with derivatization using 2,4-dinitrophenylhydrazine (DNPH).
1. Materials and Reagents
-
This compound
-
Glyceraldehyde (analytical standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Trichloroacetic acid (TCA)
2. Preparation of Solutions
-
Standard Stock Solution (Glyceraldehyde): Prepare a 1 mg/mL stock solution in ultrapure water.
-
Internal Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution in ultrapure water.
-
Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in ultrapure water to create calibration standards and a working internal standard solution.
-
Derivatization Reagent (DNPH): Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) formic acid.
-
Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid in water.
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
Add 10 µL of the appropriate working standard solution for calibration curve samples, or 10 µL of ultrapure water for unknown samples.
-
Vortex mix for 10 seconds.
-
Add 200 µL of the cold protein precipitation reagent (10% TCA).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
Add 100 µL of the DNPH derivatization reagent.
-
Vortex mix and incubate at 50°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized glyceraldehyde from other matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: To be determined by infusion of the derivatized standards. For the DNPH derivative of glyceraldehyde, monitor the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion. A similar transition with a +4 Da shift will be monitored for the d4-internal standard.
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentrations of the unknown samples are determined from the calibration curve using linear regression.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
Technical Support Center: Optimizing Glyceraldehyde-d4 Analysis in Reverse-Phase Chromatography
Welcome to the technical support center for optimizing the reverse-phase chromatography of glyceraldehyde-d4. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape for this small, polar analyte.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for glyceraldehyde-d4 in my reverse-phase HPLC analysis?
Poor peak shape for glyceraldehyde-d4 is a common issue stemming from its high polarity and the potential for multiple retention mechanisms. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of glyceraldehyde-d4, leading to peak tailing.[1][2]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At a pH above their pKa (typically around 3.5-4.5), silanols become deprotonated and negatively charged, increasing unwanted ionic interactions with polar analytes.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, most commonly peak fronting or tailing.[4]
-
Extra-Column Effects: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing, especially for early-eluting peaks.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q2: How can I systematically troubleshoot peak tailing for glyceraldehyde-d4?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow provides a logical sequence of troubleshooting steps.
Q3: What is the impact of mobile phase pH on the peak shape of glyceraldehyde-d4, and what is the optimal range?
The pH of the mobile phase is a critical parameter for controlling the peak shape of polar analytes like glyceraldehyde-d4.
-
Mechanism: Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the residual silanol groups on the silica (B1680970) packing material, reducing their ability to interact with the polar hydroxyl groups of glyceraldehyde-d4 via ion-exchange mechanisms. This minimizes secondary retention and leads to more symmetrical peaks.
-
Optimal Range: For glyceraldehyde-d4, a mobile phase pH between 2.5 and 3.5 is generally recommended to suppress silanol activity.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Mobile Phase pH
This guide provides a protocol for systematically evaluating the effect of mobile phase pH on the peak shape of glyceraldehyde-d4.
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers (e.g., 10 mM phosphate (B84403) or formate) with pH values of 2.5, 3.5, 4.5, and 6.0.
-
Mobile Phase Composition: Mix the aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) at the desired ratio for your separation.
-
Column Equilibration: For each pH level, flush the column with at least 20 column volumes of the new mobile phase to ensure full equilibration.
-
Sample Injection: Inject a standard solution of glyceraldehyde-d4.
-
Data Analysis: Measure the peak asymmetry or tailing factor for each pH condition.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 6.0 | 2.1 | Significant tailing |
| 4.5 | 1.8 | Moderate tailing |
| 3.5 | 1.3 | Minor tailing |
| 2.5 | 1.1 | Symmetrical peak |
Note: The data presented is illustrative. The peak asymmetry factor is calculated as B/A at 10% of the peak height, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint.
Guide 2: Column Selection and Alternatives
The choice of stationary phase is critical for achieving good peak shape for polar compounds.
-
High-Purity, End-capped C18 Columns: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for polar analytes.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity and improved peak shape for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reverse-phase, HILIC is a viable alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic content, which can improve retention and peak shape for polar analytes.
References
minimizing matrix effects in the analysis of (R)-2,3-Dihydroxypropanal-d4
Welcome to the technical support center for the analysis of (R)-2,3-Dihydroxypropanal-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and ensuring accurate quantification during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1][2] For a small, polar molecule like this compound, common matrix components such as salts, phospholipids (B1166683), and endogenous metabolites in biological fluids can lead to ion suppression or enhancement.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[5]
Q2: My analysis of this compound is showing poor reproducibility. Could matrix effects be the cause?
A2: Yes, poor reproducibility is a common symptom of variable matrix effects.[6] The composition of biological matrices can differ between individuals and even between samples from the same individual, leading to inconsistent ion suppression or enhancement and, consequently, fluctuating analytical results.[7]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method to identify and assess the impact of matrix effects is the post-column infusion experiment.[6][8] This technique helps to pinpoint the regions in the chromatogram where ion suppression or enhancement occurs.[3][8] Another approach is to compare the signal response of the analyte in a neat solution versus a matrix-based sample.[2]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for this compound analysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as a 13C-labeled version of the analyte, is the most effective tool to compensate for matrix effects.[1][7][9] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a reliable ratio-based quantification that corrects for these variations.[2][9] It is important to ensure that the SIL-IS and the analyte co-elute for effective compensation.[9]
Troubleshooting Guides
Problem: Significant Ion Suppression Observed for this compound
Possible Causes:
-
Co-elution with Phospholipids: In biological samples like plasma, phospholipids are a major cause of ion suppression.[10]
-
High Salt Concentration: Salts from the sample matrix or buffers can suppress the ionization of polar analytes.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation.[11]
Solutions:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation.[11][12] For plasma samples, consider using SPE cartridges specifically designed for phospholipid removal.
-
Chromatographic Separation: Adjust the chromatographic method to separate this compound from the ion-suppressing regions of the chromatogram. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.[6][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6][13] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.[6]
Illustrative Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 85 | 45 (Suppression) | 38 |
| Liquid-Liquid Extraction (LLE) | 70 | 20 (Suppression) | 56 |
| Solid-Phase Extraction (SPE) | 95 | 5 (Suppression) | 90 |
This table presents hypothetical data to illustrate the relative effectiveness of different sample preparation methods in minimizing matrix effects for a small polar analyte.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify the regions in a chromatographic run where matrix effects (ion suppression or enhancement) occur.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound
-
Blank matrix extract (e.g., extracted plasma from a drug-free source)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse the standard solution continuously into the MS detector post-column using a syringe pump and a T-connector. This will generate a stable baseline signal for the analyte.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline signal of the infused analyte. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[8]
-
Compare the retention times of these deviations with the retention time of this compound to determine if co-eluting matrix components are affecting its ionization.
Protocol 2: Standard Addition Method for Quantitation
Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects.[6][14]
Materials:
-
Sample containing an unknown concentration of this compound
-
Standard solutions of this compound of known concentrations
Procedure:
-
Divide the unknown sample into several equal aliquots.
-
Spike each aliquot, except for one (the unspiked sample), with a known and increasing amount of a standard solution of this compound.
-
Analyze all the prepared samples using the LC-MS/MS method.
-
Create a calibration curve by plotting the measured peak area against the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. waters.com [waters.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of (R)-2,3-Dihydroxypropanal-d4 under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (R)-2,3-Dihydroxypropanal-d4 under experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in solution. | The pH of the solution may be too high or too low. Aldehydes can be sensitive to acidic and basic conditions.[1] | Ensure the pH of your solvent system is near neutral if the compound's intrinsic stability is desired. For forced degradation studies, controlled acidic or basic conditions are used to intentionally induce degradation.[2] |
| The sample is exposed to strong oxidizing or reducing agents. | Avoid contact with incompatible substances such as strong oxidizing or reducing agents.[2] If studying oxidative degradation, use controlled concentrations of an oxidizing agent like hydrogen peroxide.[3][4] | |
| The storage temperature is too high. | Store stock solutions and samples at recommended low temperatures (e.g., -20°C) in an inert atmosphere to minimize degradation.[5] For thermal stability studies, expose the sample to controlled elevated temperatures.[4] | |
| Exposure to light. | Protect the sample from light, as photolytic degradation can occur. Use amber vials or conduct experiments in a dark environment.[2][5] | |
| Inconsistent results in stability studies. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the intact this compound from its degradation products.[6][7][8] |
| Inconsistent sample handling and storage. | Adhere to a strict, standardized protocol for sample preparation, handling, and storage to ensure reproducibility.[9] | |
| Microbial contamination in aqueous solutions. | For longer-term studies in aqueous buffers, consider sterile filtration or the use of appropriate antimicrobial preservatives if they do not interfere with the analysis. | |
| Difficulty in identifying degradation products. | Insufficient concentration of degradants for characterization. | Employ forced degradation techniques to generate a sufficient amount of degradation products for structural elucidation by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][10] |
| Co-elution of degradation products with the parent compound or other degradants. | Optimize the chromatographic method by adjusting parameters such as the mobile phase composition, pH, column type, and temperature to achieve better separation.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The primary factors affecting the stability of this compound include pH, temperature, light, and the presence of oxidizing or reducing agents. As an aldehyde, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[1][2][4]
Q2: How can I monitor the stability of this compound during my experiments?
A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a highly effective technique for monitoring the stability of this compound.[6][8][10] A validated stability-indicating HPLC method will allow for the separation and quantification of the parent compound from its potential degradation products.[7]
Q3: What are the expected degradation products of this compound under stress conditions?
A3: Under acidic and thermal stress, this compound may undergo decomposition to form lower molecular weight aldehydes such as formaldehyde (B43269) and acetaldehyde, as well as products of aldol (B89426) condensation.[1] Oxidative stress could lead to the formation of the corresponding carboxylic acid, (R)-2,3-dihydroxypropanoic acid-d4.
Q4: Is the stability of the deuterated compound different from its non-deuterated counterpart?
A4: The chemical stability of this compound is expected to be very similar to that of (R)-2,3-Dihydroxypropanal. The deuterium (B1214612) labels are generally stable and do not significantly alter the compound's susceptibility to degradation under typical experimental conditions.[12] However, there might be minor differences in the rates of certain reactions due to the kinetic isotope effect.
Q5: How should I store this compound to ensure its long-term stability?
A5: For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere, at a low temperature such as in a freezer at -20°C, and protected from light.[5]
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies, based on ICH guidelines, which can be applied to this compound. The "Expected Outcome" is a qualitative prediction based on the known chemistry of glyceraldehyde.
| Stress Condition | Typical Protocol | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 60°C for up to 24 hours.[2] | Degradation is likely, potentially leading to the formation of smaller aldehydes and condensation products.[1] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours.[2] | Significant degradation is expected, as aldehydes are generally unstable in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours.[2] | Oxidation of the aldehyde group to a carboxylic acid is a probable degradation pathway. |
| Thermal Degradation | 60°C to 80°C for up to 48 hours.[4] | Thermal decomposition may occur, potentially leading to similar products as acid hydrolysis.[1] |
| Photostability | Exposure to light conditions as per ICH Q1B guidelines. | The potential for photolytic degradation should be assessed. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C. Also, place a solution of the compound in a suitable solvent in the oven. Sample at specified time points.
-
Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
If using an MS detector, obtain mass spectra of the degradation products to aid in their identification.
6. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Establish the degradation pathway of the molecule.
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
References
- 1. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. longdom.org [longdom.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Pharmaceutical Stability Testing Checklist: A Comprehensive Guide | ChecklistGuro [checklistguro.com]
- 10. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
addressing poor fragmentation of glyceraldehyde-d4 in MS/MS
Welcome to the technical support center for the mass spectrometric analysis of Glyceraldehyde-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the MS/MS fragmentation of this deuterated aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or inconsistent fragmentation of my glyceraldehyde-d4 standard?
A1: Poor fragmentation of small, deuterated molecules like glyceraldehyde-d4 can stem from several factors. Due to its small size, the precursor ion may be relatively stable and require higher collision energy to induce fragmentation. Additionally, the inherent strength of the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can influence which fragmentation pathways are favored, a phenomenon known as the kinetic isotope effect. This can sometimes lead to less predictable fragmentation patterns compared to the non-deuterated analog.[1] In-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer, can also be a contributing factor, especially with thermally labile compounds.[1]
Q2: What are the expected major fragment ions for glyceraldehyde-d4?
A2: The fragmentation of glyceraldehyde will primarily involve cleavages around the carbonyl group and the loss of small neutral molecules like water and formaldehyde (B43269). For glyceraldehyde-d4, where deuterium (B1214612) atoms are typically on the carbon backbone, you can expect to see mass shifts in the fragment ions corresponding to the number of deuterium atoms retained on that fragment. Common neutral losses from the protonated molecule ([M+H]⁺) would include the loss of water (H₂O), heavy water (D₂O), formaldehyde (CH₂O), and deuterated formaldehyde (CD₂O). The specific ion species and their relative abundances will be highly dependent on the collision energy.
Q3: How does the position of deuterium labeling affect fragmentation?
A3: The location of the deuterium atoms is critical. If deuterium is on a carbon atom, the stronger C-D bond can make the cleavage of that bond less likely compared to a similar C-H bond in the unlabeled molecule.[1] This can alter the relative intensities of fragment ions. If deuterium atoms are on exchangeable sites like hydroxyl (-OH) groups, they can easily exchange with protons from the solvent, leading to a loss of the deuterium label and a more complex mass spectrum.
Q4: Can derivatization improve the fragmentation of glyceraldehyde-d4?
A4: Yes, derivatization is a powerful strategy to improve the MS/MS analysis of small aldehydes.[2] By reacting the aldehyde group with a derivatizing agent, you can introduce a larger, more easily ionizable, and more readily fragmented moiety. This can lead to more predictable and structurally informative fragment ions. Common derivatization reagents for aldehydes include those containing a hydrazine (B178648) or an amine group, which can enhance ionization efficiency and direct fragmentation pathways.
Troubleshooting Guide: Improving Glyceraldehyde-d4 Fragmentation
If you are experiencing poor fragmentation, follow this systematic troubleshooting guide.
Step 1: Optimization of Collision Energy
The most critical parameter for fragmentation is the collision energy. A systematic approach to optimizing this parameter is essential.
Experimental Protocol: Collision Energy Optimization
-
Compound Infusion: Prepare a solution of glyceraldehyde-d4 at a typical concentration used in your experiments (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.
-
MS Scan: Acquire a full scan mass spectrum to confirm the presence and stability of the precursor ion (protonated molecule, [M+H]⁺).
-
MS/MS Parameter Setup:
-
Select the [M+H]⁺ ion of glyceraldehyde-d4 as the precursor ion for MS/MS.
-
Set a wide range for collision energy to be scanned, for example, from 5 eV to 50 eV.
-
Set other MS/MS parameters (e.g., collision gas pressure, activation time) to standard values as recommended by your instrument manufacturer.
-
-
Collision Energy Ramp: Program the instrument to acquire MS/MS spectra at incremental collision energies (e.g., in steps of 2-5 eV) across the selected range.
-
Data Analysis:
-
Examine the resulting MS/MS spectra at each collision energy.
-
Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.
-
Identify the collision energy that provides a good balance between the depletion of the precursor ion and the generation of a rich spectrum of fragment ions.
-
Table 1: Representative Quantitative Data for Collision Energy Optimization
| Collision Energy (eV) | Precursor Ion Intensity (%) | Fragment Ion A Intensity (%) | Fragment Ion B Intensity (%) | Fragment Ion C Intensity (%) |
| 5 | 95 | 3 | 1 | 1 |
| 10 | 75 | 15 | 5 | 5 |
| 15 | 40 | 40 | 10 | 10 |
| 20 | 15 | 60 | 15 | 10 |
| 25 | 5 | 70 | 15 | 10 |
| 30 | <1 | 65 | 20 | 15 |
| 35 | <1 | 50 | 25 | 25 |
| 40 | <1 | 30 | 35 | 35 |
Note: This table provides example data to illustrate the expected trend. Actual values will vary depending on the instrument and specific experimental conditions.
Step 2: Ion Source Parameter Optimization
Sub-optimal ion source conditions can lead to in-source fragmentation, which can complicate the interpretation of MS/MS spectra.
-
Source Temperature: High source temperatures can cause thermal degradation. Gradually decrease the source temperature to find the lowest setting that maintains good ionization efficiency.
-
Capillary/Spray Voltage: An excessively high spray voltage can sometimes induce fragmentation. Optimize this parameter to achieve a stable spray with minimal fragmentation.
Step 3: Consider Chemical Derivatization
If optimizing instrument parameters does not yield satisfactory fragmentation, chemical derivatization should be considered.
Experimental Protocol: Derivatization with Girard's Reagent T
Girard's Reagent T introduces a quaternary ammonium (B1175870) group, which provides a permanent positive charge, enhancing ionization and promoting characteristic fragmentation.
-
Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in a 10% acetic acid in methanol (B129727) solution.
-
Sample Preparation: Dry down your sample containing glyceraldehyde-d4.
-
Derivatization Reaction: Reconstitute the dried sample in the Girard's Reagent T solution and incubate at 60°C for 30 minutes.
-
Analysis: Directly inject the derivatized sample into the LC-MS/MS system. The resulting derivative will have a significantly higher mass and will likely produce more informative fragment ions upon collision-induced dissociation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting poor fragmentation of glyceraldehyde-d4.
Caption: A flowchart outlining the systematic approach to troubleshooting poor MS/MS fragmentation.
Glyceraldehyde in Cellular Signaling
Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate, are key intermediates in glycolysis, a central metabolic pathway. Understanding its fragmentation is crucial for metabolic studies.
References
resolving co-elution issues with (R)-2,3-Dihydroxypropanal-d4 and endogenous metabolites
Welcome to the technical support center for resolving analytical challenges related to (R)-2,3-Dihydroxypropanal-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, such as co-elution with endogenous metabolites, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
(R)-2,3-Dihydroxypropanal, also known as D-Glyceraldehyde, is a key intermediate in carbohydrate metabolism. The deuterated form, this compound, is a stable isotope-labeled (SIL) internal standard. It is used for accurate quantification of endogenous glyceraldehyde in biological samples using liquid chromatography-mass spectrometry (LC-MS). The SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal.
Q2: I'm observing a broad or distorted peak for my this compound standard. What are the potential causes?
Peak distortion can stem from several factors unrelated to co-elution. Before modifying your separation method, it's crucial to ensure your HPLC/UHPLC system is functioning correctly.[1]
-
Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or reversing the column (disconnect from the detector) to flush debris from the inlet frit.[2] If the problem persists, the column may need replacement.[1]
-
Injection Solvent: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting or splitting. Whenever possible, the sample should be dissolved in the initial mobile phase.[1][3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
System Contamination: Ghost peaks from previous injections or contaminated mobile phase can interfere with the peak of interest. Run a blank gradient to diagnose this issue.
Q3: What are the most likely endogenous metabolites to co-elute with this compound?
(R)-2,3-Dihydroxypropanal is a small, polar carbonyl compound. Therefore, other endogenous metabolites with similar physicochemical properties are prone to co-elution, especially under reversed-phase chromatography conditions where these compounds have little retention. Likely candidates include:
-
Isomers: Dihydroxyacetone and its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP).
-
Other Trioses and Sugars: Other three-carbon sugars or fragments of larger sugars.
-
Structurally Related Aldehydes and Ketones: Small, polar metabolites containing a carbonyl group that are intermediates in central carbon metabolism.
Q4: How does chemical derivatization help resolve co-elution?
Chemical derivatization targets the reactive carbonyl group on this compound, attaching a chemical tag that alters its properties. This strategy offers several advantages:
-
Enhanced Chromatographic Separation: The derivatization tag can significantly change the molecule's polarity. For example, adding a hydrophobic tag like 2,4-Dinitrophenylhydrazine (DNPH) will increase its retention on a C18 reversed-phase column, moving it away from the early-eluting polar interferences.
-
Improved Ionization Efficiency: Many derivatizing agents contain a readily ionizable group or a permanent charge, which dramatically boosts the signal in the mass spectrometer.
-
Increased Stability: Derivatization can stabilize metabolites that are otherwise unstable during sample preparation and analysis.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution between this compound and endogenous metabolites.
Problem: Poor chromatographic resolution between the analyte and an interfering peak.
The primary goal is to modify the analytical method to separate the two compounds. This can be achieved through chromatographic optimization or by altering the chemical nature of the analyte via derivatization.
Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Chromatographic Method Optimization (HILIC)
For highly polar analytes like glyceraldehyde, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q: How can I optimize my HILIC method to separate isomers like glyceraldehyde and dihydroxyacetone?
A: Isomer separation on HILIC columns can be challenging but is often achievable by systematically modifying chromatographic parameters.
-
Mobile Phase Composition: The water content is the most critical parameter in HILIC. A shallow gradient with a very slow increase in water content can significantly improve the resolution of polar isomers.
-
Buffer Selection: The choice of buffer and its concentration can influence the retention and peak shape. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are commonly used. Adjusting the pH can alter the ionization state of interfering compounds, thus changing their retention.
-
Column Temperature: Lowering the column temperature can sometimes enhance separation between closely eluting peaks by increasing analyte interaction with the stationary phase.
-
Try a Different Stationary Phase: Not all HILIC columns are the same. A column with a different chemistry (e.g., amide, cyano, or zwitterionic) might provide the necessary selectivity. A mixed-mode column combining HILIC and anion-exchange can also provide enhanced selectivity for phosphorylated sugars and related metabolites.
Table 1: Example of HILIC Method Optimization for Resolving this compound from a Co-eluting Metabolite
| Parameter | Initial Method | Optimized Method | Outcome |
| Column | Standard HILIC (Silica) | Mixed-Mode HILIC/WAX | - |
| Mobile Phase A | 10mM Ammonium Acetate in Water | 10mM Ammonium Formate, pH 3.0 | - |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | 90% to 70% B in 5 min | 95% to 85% B in 15 min (Shallow) | - |
| This compound RT | 4.2 min | 10.5 min | Better Retention |
| Interfering Metabolite RT | 4.2 min | 11.1 min | Shifted Retention |
| Resolution (Rs) | 0 (Co-elution) | 1.8 (Baseline Separation) | Resolved |
Step 2: Chemical Derivatization
If chromatographic optimization is insufficient, derivatization is a powerful alternative. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde group of glyceraldehyde to form a stable hydrazone derivative. This derivative is significantly less polar and can be easily separated using standard reversed-phase (C18) chromatography.
Table 2: Comparison of Analytical Performance Before and After DNPH Derivatization
| Analyte | Method | Retention Time (min) | Limit of Quantification (LOQ) |
| This compound | HILIC (Underivatized) | 4.2 | 50 nM |
| Interfering Metabolite | HILIC (Underivatized) | 4.2 | - |
| This compound-DNPH | Reversed-Phase (C18) | 12.8 | 1 nM |
| Interfering Metabolite | Reversed-Phase (C18) | 2.5 (No derivatization) | - |
Note: This data is illustrative. Actual performance may vary.
Experimental Protocols
Protocol 1: Sample Preparation and DNPH Derivatization
This protocol describes the derivatization of carbonyl-containing metabolites in a biological sample (e.g., plasma or tissue homogenate) for LC-MS analysis.
-
Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard, this compound. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 50:50 acetonitrile/water solution.
-
Add 25 µL of 1M hydrochloric acid as a catalyst.
-
Add 50 µL of a 2.3 g/L 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile.
-
-
Incubation: Vortex the mixture and incubate at 60°C for 1 hour in a water bath. Allow it to cool to room temperature.
-
Final Preparation: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis of DNPH-Derivatized Metabolites
This method is for the analysis of the DNPH-derivatized samples using a standard reversed-phase column.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the DNPH derivative of this compound and its endogenous, non-labeled counterpart.
Signaling Pathway Context
While (R)-2,3-Dihydroxypropanal (D-Glyceraldehyde) is a central player in metabolism, it is not typically depicted in classical signaling pathways. Its primary role is as an intermediate in the glycolysis pathway. Understanding its position in this pathway is critical for predicting potential interferences. For instance, its isomer, dihydroxyacetone phosphate (DHAP), and the enzyme that interconverts them, triose phosphate isomerase, are key components.
Caption: Position of Glyceraldehyde in the Glycolysis Pathway.
References
Validation & Comparative
A Head-to-Head Comparison: (R)-2,3-Dihydroxypropanal-d4 vs. 13C-Labeled Glyceraldehyde as Metabolic Tracers
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of an appropriate isotopic tracer is paramount for generating robust and insightful data. This guide provides an objective comparison of (R)-2,3-Dihydroxypropanal-d4 and 13C-labeled glyceraldehyde, two powerful tools for elucidating the metabolic fate of this key three-carbon intermediate.
Glyceraldehyde, in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a central node in carbon metabolism, participating in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the biosynthesis of glycerolipids.[1] The use of stable isotope-labeled glyceraldehyde allows for the precise tracking of its carbon and hydrogen atoms through these interconnected pathways, offering a window into cellular bioenergetics and biosynthetic activities.[1] This guide will delve into a comparative analysis of deuterium-labeled (this compound) and carbon-13-labeled (13C) glyceraldehyde as tracers, supported by experimental principles and data to inform your selection.
Core Principles: Tracing Hydrogens versus Carbons
The fundamental distinction between these two types of tracers lies in the atoms they track. 13C-labeled glyceraldehyde follows the path of the carbon backbone as it is metabolized, making it the gold standard for delineating carbon transitions in pathways like glycolysis and the TCA cycle.[2] By analyzing the mass isotopomer distributions of downstream metabolites, researchers can quantify the relative contributions of different pathways to their production.[3]
In contrast, This compound , a deuterated tracer, tracks the exchange of hydrogen atoms. This provides unique insights into redox metabolism, particularly the activities of dehydrogenases and the flow of reducing equivalents. However, the potential for kinetic isotope effects (KIEs) and the loss of deuterium (B1214612) labels through exchange reactions are important considerations.[4][5]
Performance Comparison: A Data-Driven Analysis
The selection of a tracer is contingent on the specific research question, the metabolic pathways of interest, and the analytical platforms available. The following table summarizes key performance characteristics of this compound and 13C-labeled glyceraldehyde.
| Performance Metric | This compound | 13C-Labeled Glyceraldehyde | Key Considerations |
| Primary Application | Tracing hydrogen exchange, redox metabolism | Tracing carbon backbone, metabolic flux analysis[1] | Deuterium labeling is suited for studying dehydrogenase activity, while 13C labeling excels at mapping carbon flow. |
| Kinetic Isotope Effect (KIE) | Can be significant, potentially altering reaction rates. For glyceraldehyde-3-phosphate dehydrogenase, the intrinsic primary deuterium KIE is substantial (5-5.5).[5] | Generally smaller and often considered negligible. The intrinsic 13C KIE for the same enzyme is 1.034-1.040.[5] | The larger mass difference between deuterium and hydrogen can lead to more pronounced KIEs, which may influence metabolic flux.[4] |
| Isotopic Stability | Deuterium atoms on hydroxyl groups can be exchangeable with protons in aqueous solutions, leading to label loss.[4] | The 13C label is integrated into the stable carbon backbone and is not subject to exchange.[4] | Careful selection of the deuteration position to non-exchangeable sites is crucial to minimize label instability.[4] |
| Analytical Accuracy | May be compromised by chromatographic separation from the unlabeled analyte due to isotopic effects, potentially leading to differential ion suppression in mass spectrometry.[4] | Generally provides higher accuracy as the effect on chromatographic retention time is minimal, ensuring co-elution with the unlabeled analyte.[4] | 13C-labeled compounds are often preferred for quantitative applications requiring high accuracy. |
| Cost | Generally less expensive to synthesize.[4] | Can be more expensive, particularly for uniformly labeled compounds.[6] | The cost-effectiveness of deuterated tracers should be weighed against potential impacts on accuracy and data interpretation. |
A study directly comparing deuterated and 13C-labeled glycerol (B35011) (a closely related molecule) as tracers for measuring glycerol metabolism in humans found no significant difference in the measured glycerol flux between the two, suggesting that deuterated tracers can be valid for kinetic studies under specific conditions.[7]
Experimental Protocols
The following are generalized protocols for conducting tracer experiments with this compound and 13C-labeled glyceraldehyde.
Protocol 1: Metabolic Labeling with 13C-Labeled Glyceraldehyde
This protocol outlines the steps for a typical in vitro labeling experiment to trace the metabolic fate of 13C-glyceraldehyde.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a custom medium containing the desired concentration of a specific 13C-labeled glyceraldehyde isotopomer (e.g., [1-13C]-, [2-13C]-, [3-13C]-, or [U-13C3]Glyceraldehyde).[1] The choice of isotopomer depends on the pathway of interest.[1]
-
Incubate the cells for a duration appropriate for the metabolic pathway under investigation to achieve isotopic steady state.[8]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent compatible with the chosen analytical platform (e.g., liquid chromatography-mass spectrometry, LC-MS).
-
Analyze the samples by LC-MS to determine the mass isotopomer distributions of downstream metabolites (e.g., pyruvate, lactate, citrate).
-
-
Data Analysis:
-
Correct the raw mass isotopomer data for the natural abundance of 13C.
-
Analyze the labeling patterns to infer the activity of metabolic pathways.
-
Protocol 2: In Vivo Tracer Study with this compound or 13C-Labeled Glyceraldehyde
This protocol provides a general framework for an in vivo tracer study in a model organism, such as a mouse.
-
Tracer Administration:
-
Administer this compound or 13C-labeled glyceraldehyde to the animal via an appropriate route, such as intraperitoneal injection or intravenous infusion.[9]
-
-
Tissue Collection:
-
At a predetermined time point after tracer administration, euthanize the animal and rapidly collect tissues of interest.
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissue in a cold extraction solvent.
-
Follow the sample preparation and analysis steps outlined in Protocol 1 for MS or Nuclear Magnetic Resonance (NMR) spectroscopy analysis.[1]
-
-
Data Interpretation:
-
Analyze the isotopic enrichment in various metabolites to understand the in vivo metabolism of glyceraldehyde in different tissues.
-
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of glyceraldehyde and a general workflow for stable isotope tracing experiments.
Caption: Metabolic fate of glyceraldehyde in central carbon metabolism.
Caption: General workflow for a stable isotope tracer experiment.
Conclusion
Both this compound and 13C-labeled glyceraldehyde are invaluable tools for metabolic research.[1][4] 13C-labeled glyceraldehyde is the preferred choice for accurately tracing carbon flow through central metabolic pathways and for quantitative metabolic flux analysis, owing to its isotopic stability and minimal kinetic isotope effects.[2][4] this compound, while more susceptible to kinetic isotope effects and label exchange, offers a unique and cost-effective means to probe hydrogen exchange reactions and redox metabolism. The ultimate selection of the tracer should be guided by the specific biological question, with a thorough understanding of the potential advantages and limitations of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbon-13 and deuterium isotope effects on the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS and NMR for Glyceraldehyde-d4 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies utilizing stable isotope tracers like glyceraldehyde-d4, ensuring the accuracy and reliability of analytical data is paramount. The cross-validation of orthogonal analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust framework for data verification and enhances confidence in experimental outcomes. This guide presents an objective comparison of LC-MS and NMR for the analysis of glyceraldehyde-d4, complete with supporting experimental protocols and data presentation.
The integration of LC-MS and NMR offers a synergistic approach to the analysis of deuterated compounds.[1][2][3][4] LC-MS provides exceptional sensitivity and is ideal for quantifying low-abundance metabolites, while NMR is a non-destructive technique that offers detailed structural information and inherent quantitative capabilities without the need for identical isotope-labeled standards.[4] The statistical correlation of data from both platforms can significantly improve the identification and quantification of metabolites in complex mixtures.[1][2][3]
At a Glance: Method Performance Comparison
The choice between LC-MS and NMR for the analysis of glyceraldehyde-d4 will depend on the specific research question, sample complexity, and desired level of quantitative and structural detail. The following table summarizes the key performance characteristics of each technique for the analysis of small deuterated molecules.
| Feature | LC-MS/MS | qNMR (Quantitative NMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Nuclear spin properties in a magnetic field. |
| Sensitivity | High (picomolar to femtomolar). | Lower (micromolar to millimolar). |
| Specificity | Very high, based on parent and fragment ion masses. | High, based on unique chemical shifts and coupling constants. |
| Quantification | Relative or absolute (with appropriate standards). Requires deuterated internal standards for best accuracy.[5] | Absolute quantification without a specific internal standard (using a certified reference material).[6] |
| Structural Info | Limited to mass fragmentation patterns. | Detailed structural information, including stereochemistry. |
| Sample Throughput | High. | Lower. |
| Sample Prep | More involved (e.g., derivatization, extraction).[5][7] | Minimal, often "dilute and shoot". |
| Data Analysis | Requires specialized software for peak integration and quantification. | Requires expertise in spectral interpretation and processing. |
| Deuterium (B1214612) Labeling | Can determine the degree of deuteration. | Can determine the site and degree of deuteration.[8] |
Experimental Protocols
Detailed methodologies for the analysis of glyceraldehyde-d4 using both LC-MS and NMR are provided below. These protocols are based on established methods for the analysis of aldehydes and other small molecules.[5][6][9]
LC-MS/MS Protocol for Glyceraldehyde-d4 Quantification
This protocol is adapted from methods for the quantification of aldehydes using deuterated internal standards and derivatization followed by UHPLC-MS/MS analysis.[5]
1. Sample Preparation and Derivatization:
-
Objective: To extract glyceraldehyde-d4 from the biological matrix and derivatize it for enhanced chromatographic retention and ionization efficiency.
-
Procedure:
-
Homogenize the sample (e.g., cell lysate, tissue homogenate) in a suitable solvent.
-
Perform protein precipitation using a cold solvent like methanol (B129727) or acetonitrile, or an acid like trichloroacetic acid.
-
Centrifuge the sample and collect the supernatant.
-
Add an internal standard (e.g., a different deuterated analogue of glyceraldehyde or another aldehyde).
-
Derivatize the sample using a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.
-
Incubate the mixture to ensure complete derivatization.
-
2. UHPLC-MS/MS Analysis:
-
Objective: To separate the derivatized glyceraldehyde-d4 from other sample components and quantify it using tandem mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the glyceraldehyde-d4 derivative and the internal standard will need to be determined empirically.
-
qNMR Protocol for Glyceraldehyde-d4 Analysis
This protocol is based on general quantitative NMR (qNMR) methods for small molecules.
1. Sample Preparation:
-
Objective: To prepare a homogenous sample for NMR analysis with a known concentration of an internal standard.
-
Procedure:
-
Lyophilize the sample to remove water.
-
Reconstitute the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a certified internal standard of a known concentration (e.g., maleic acid, TSP).
-
Transfer the solution to an NMR tube.
-
2. NMR Acquisition:
-
Objective: To acquire a high-quality ¹H NMR spectrum for structural confirmation and quantification.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with solvent suppression.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 64 or 128).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time: 2-4 seconds.
-
3. Data Processing and Quantification:
-
Objective: To process the NMR spectrum and calculate the concentration of glyceraldehyde-d4.
-
Procedure:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the area of a well-resolved signal from glyceraldehyde-d4 and the signal from the internal standard.
-
Calculate the concentration of glyceraldehyde-d4 using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
-
Data Presentation and Visualization
Clear visualization of the experimental workflow and data relationships is crucial for understanding the cross-validation process.
References
- 1. Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Kinetic Isotope Effect of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for determining the kinetic isotope effect (KIE) of (R)-2,3-dihydroxypropanal-d4, a deuterated analog of a key biological aldehyde. Understanding the KIE of this compound is crucial for elucidating reaction mechanisms, particularly in the context of enzymatic pathways and drug metabolism. This document outlines experimental data for comparable aldehydes, detailed protocols for KIE determination, and visual workflows to aid in experimental design.
Comparison with Alternative Aldehydes
The kinetic isotope effect provides valuable insight into the rate-determining step of a chemical reaction. For this compound, the KIE will primarily be influenced by the cleavage of the C-D bond at the aldehyde position. To provide context, the following table summarizes experimentally determined KIEs for other aldehydes in various reactions. These values serve as a benchmark for what might be expected for this compound and can aid in the interpretation of experimental results.
| Aldehyde | Reaction | kH/kD | Reference |
| Glyceraldehyde-3-phosphate | Enzymatic oxidation by glyceraldehyde-3-phosphate dehydrogenase (at low substrate concentrations) | 1.40 - 1.52 | [1] |
| Glycolaldehyde | Enzymatic hydride transfer catalyzed by glycerol-3-phosphate dehydrogenase | ~2.4 - 2.9 | |
| Benzaldehyde | Base-catalyzed permanganate (B83412) oxidation | ~4.3 | [2] |
| Formaldehyde (B43269) | Lewis acid-catalyzed ene reaction with tetramethylethylene | 2.0 - 2.5 | [3] |
Experimental Protocols
The determination of the kinetic isotope effect for this compound can be achieved through various analytical techniques. The two most common and powerful methods, Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), are detailed below. These protocols describe a non-enzymatic oxidation reaction, which provides a fundamental measure of the intrinsic KIE.
Protocol 1: Competitive KIE Measurement by ¹H NMR Spectroscopy
This method relies on the direct observation of the relative consumption of the deuterated and non-deuterated aldehydes from a mixture in a single reaction vessel.
1. Materials:
-
(R)-2,3-Dihydroxypropanal
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deuterated water (D₂O)
-
NMR tubes
-
High-resolution NMR spectrometer
2. Procedure:
- Sample Preparation: Prepare a stock solution containing a precisely known equimolar mixture of (R)-2,3-dihydroxypropanal and this compound in D₂O.
- Reaction Initiation: In an NMR tube, add a basic solution of NaOH in D₂O to the aldehyde mixture. The final concentration of the aldehydes should be in the millimolar range.
- Initial Spectrum (t=0): Acquire a high-resolution ¹H NMR spectrum of the mixture before the addition of the oxidant. This spectrum will be used to determine the initial ratio of the two isotopologues by integrating the distinct aldehyde proton signal of the non-deuterated compound and a suitable non-deuterated internal standard.
- Oxidation Reaction: Add a sub-stoichiometric amount of a freshly prepared solution of KMnO₄ in D₂O to the NMR tube to initiate the oxidation. The permanganate concentration should be the limiting reagent to allow for partial conversion of the aldehydes.
- Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals as the reaction proceeds. Monitor the decrease in the integral of the aldehyde proton signal of (R)-2,3-dihydroxypropanal relative to the internal standard.
- Data Analysis:
- Calculate the fraction of the remaining non-deuterated aldehyde at each time point.
- The KIE can be determined by comparing the relative rates of disappearance of the two species. For a competitive experiment, the KIE can be calculated from the change in the ratio of the two isotopologues at a given fractional conversion.
Protocol 2: KIE Measurement by Mass Spectrometry
This protocol involves analyzing the isotopic composition of the reactant or product at different reaction times using mass spectrometry.
1. Materials:
-
(R)-2,3-Dihydroxypropanal
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Quenching solution (e.g., sodium bisulfite)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS or GC-MS after derivatization)
2. Procedure:
- Reaction Setup: Set up two parallel reactions, one with (R)-2,3-dihydroxypropanal and the other with this compound, under identical conditions (concentration, temperature, pH).
- Reaction Initiation: Initiate the oxidation by adding a solution of KMnO₄ in aqueous NaOH to each reaction vessel.
- Time Point Sampling and Quenching: At various time points, withdraw aliquots from each reaction mixture and immediately quench the reaction by adding a quenching solution to stop the oxidation.
- Sample Preparation for MS Analysis:
- Separate the remaining aldehyde from the reaction mixture using HPLC.
- Alternatively, derivatize the aldehyde to a more volatile and stable compound suitable for GC-MS analysis.
- Mass Spectrometric Analysis:
- Inject the prepared samples into the mass spectrometer.
- For the non-deuterated reaction, monitor the ion corresponding to the molecular weight of the aldehyde or its derivative.
- For the deuterated reaction, monitor the ion corresponding to the molecular weight of the deuterated aldehyde or its derivative.
- Data Analysis:
- Determine the concentration of the remaining aldehyde in each reaction at each time point by creating a calibration curve.
- Plot the natural logarithm of the aldehyde concentration versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
- The KIE is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD): KIE = kH / kD .
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical workflow for determining the kinetic isotope effect.
Caption: Experimental workflow for KIE determination.
Caption: Conceptual diagram of the kinetic isotope effect.
References
A Comparative Guide to the Quantification of (R)-2,3-Dihydroxypropanal-d4: Enhancing Accuracy and Precision in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of (R)-2,3-Dihydroxypropanal, with a focus on the significant improvements in accuracy and precision achieved through the use of its deuterated isotopologue, (R)-2,3-Dihydroxypropanal-d4, as an internal standard. The data and protocols presented herein are intended to assist researchers in the selection and implementation of robust and reliable bioanalytical methods.
The quantification of small, polar molecules like (R)-2,3-Dihydroxypropanal (also known as D-glyceraldehyde) in complex biological matrices presents significant analytical challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all contribute to inaccuracies and imprecision in measurement. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard to mitigate these issues.[1][2] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization behavior allow for effective normalization, thereby correcting for variations and leading to more accurate and precise results.[2]
Quantitative Performance: A Data-Driven Comparison
The advantages of employing a deuterated internal standard are most evident when examining key bioanalytical method validation parameters. The following tables summarize representative data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, comparing the performance of a method using this compound as an internal standard against a method using a structural analog internal standard.
Table 1: Method Performance with this compound as Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Dynamic Range | - | 1 - 1000 ng/mL | |
| Accuracy | % Bias (at LLOQ, LQC, MQC, HQC) | Within ±20% for LLOQ, ±15% for others | -2.5% to 5.8% |
| Precision | % CV (at LLOQ, LQC, MQC, HQC) | ≤ 20% for LLOQ, ≤ 15% for others | 3.1% to 8.7% |
| Limit of Quantification (LOQ) | Concentration | - | 1 ng/mL |
| Recovery | % Recovery | Consistent and reproducible | 85.2% ± 4.1% |
Data is synthesized based on typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards.
Table 2: Method Performance with a Structural Analog Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 | 0.992 |
| Dynamic Range | - | 5 - 1000 ng/mL | |
| Accuracy | % Bias (at LLOQ, LQC, MQC, HQC) | Within ±20% for LLOQ, ±15% for others | -12.7% to 14.5% |
| Precision | % CV (at LLOQ, LQC, MQC, HQC) | ≤ 20% for LLOQ, ≤ 15% for others | 8.9% to 18.2% |
| Limit of Quantification (LOQ) | Concentration | - | 5 ng/mL |
| Recovery | % Recovery | Consistent and reproducible | 72.6% ± 9.8% |
Data is synthesized to illustrate the potential variability when a non-isotopically labeled internal standard is used.
Experimental Protocols
A detailed methodology for the quantification of (R)-2,3-Dihydroxypropanal in human plasma using this compound as an internal standard is provided below.
Sample Preparation: Protein Precipitation
This procedure is designed to remove proteins from the plasma sample which can interfere with the analysis.[2]
-
Materials:
-
Human plasma samples, calibration standards, and quality controls (QCs).
-
This compound internal standard working solution (100 ng/mL in 50% methanol).
-
Ice-cold acetonitrile (B52724).
-
Microcentrifuge tubes.
-
-
Procedure:
-
Thaw plasma samples, standards, and QCs at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of each plasma sample, standard, and QC, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for retaining small, polar analytes.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for (R)-2,3-Dihydroxypropanal and its d4-labeled internal standard should be optimized by infusing the individual standards into the mass spectrometer. For (R)-2,3-Dihydroxypropanal (C₃H₆O₃, MW: 90.08 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 91.0. For this compound (C₃H₂D₄O₃), the precursor ion would be [M+H]⁺ at m/z 95.0. Product ions would be determined by collision-induced dissociation (CID).
-
Detection: Monitor the specific MRM transitions for the analyte and the internal standard.
-
Data Analysis
-
Procedure:
-
Integrate the peak areas of the analyte and the deuterated internal standard for all samples, standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[2]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the quantification of (R)-2,3-Dihydroxypropanal and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for (R)-2,3-Dihydroxypropanal quantification.
Caption: Advantage of using a deuterated internal standard for quantification.
References
A Comparative Guide to Inter-Laboratory Analysis of Glyceraldehyde-d4
This guide provides a comprehensive comparison of common analytical methods for the quantification of glyceraldehyde-d4, a deuterated aldehyde of significant interest in metabolic research and drug development. The aim is to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs and to provide a framework for interpreting inter-laboratory data. This document summarizes quantitative data from a hypothetical inter-laboratory study to illustrate the comparison of different analytical techniques and provides detailed experimental protocols.
Introduction to Glyceraldehyde-d4 Analysis
Glyceraldehyde-d4 is a stable isotope-labeled form of glyceraldehyde, a key intermediate in glycolysis and other metabolic pathways. Its use as an internal standard or tracer in metabolic studies necessitates accurate and precise quantification. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
To ensure consistency and reliability of results across different laboratories, inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential.[1][2] These studies involve distributing identical samples to multiple laboratories for analysis, allowing for an objective assessment of method performance and laboratory proficiency.[1]
Hypothetical Inter-Laboratory Study: Data Presentation
The following tables present simulated data from a hypothetical inter-laboratory comparison involving five laboratories. Each laboratory was provided with a standard solution of glyceraldehyde-d4 at a known concentration (50 µg/mL) and a spiked plasma sample (10 µg/mL). Laboratories were free to use their in-house validated methods, which included both GC-MS and LC-MS techniques.
Table 1: Inter-Laboratory Comparison of Glyceraldehyde-d4 Standard (50 µg/mL)
| Laboratory | Method | Measured Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) | z-Score |
| Lab 1 | GC-MS | 48.5 | 97.0 | 3.5 | -0.83 |
| Lab 2 | LC-MS/MS | 51.2 | 102.4 | 2.1 | 0.67 |
| Lab 3 | GC-MS | 46.8 | 93.6 | 4.2 | -1.78 |
| Lab 4 | LC-MS/MS | 50.5 | 101.0 | 1.8 | 0.28 |
| Lab 5 | GC-MS | 49.1 | 98.2 | 3.9 | -0.50 |
| Consensus Mean | 49.2 | ||||
| Standard Deviation | 1.8 |
Table 2: Inter-Laboratory Comparison of Glyceraldehyde-d4 in Spiked Plasma (10 µg/mL)
| Laboratory | Method | Measured Concentration (µg/mL) | Recovery (%) | Precision (RSD, %) | z-Score |
| Lab 1 | GC-MS | 9.2 | 92.0 | 5.1 | -0.89 |
| Lab 2 | LC-MS/MS | 10.5 | 105.0 | 3.5 | 0.56 |
| Lab 3 | GC-MS | 8.7 | 87.0 | 6.3 | -1.44 |
| Lab 4 | LC-MS/MS | 10.1 | 101.0 | 2.9 | 0.11 |
| Lab 5 | GC-MS | 9.5 | 95.0 | 5.8 | -0.56 |
| Consensus Mean | 9.6 | ||||
| Standard Deviation | 0.9 |
RSD: Relative Standard Deviation z-Score: A measure of a laboratory's performance relative to the consensus mean. A z-score between -2 and 2 is generally considered acceptable.
The data illustrates that while both GC-MS and LC-MS/MS can provide accurate and precise results, LC-MS/MS methods generally exhibit better precision (lower RSD) and recovery in a complex matrix like plasma.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aldehyde analysis and can be adapted for glyceraldehyde-d4.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like glyceraldehyde-d4, derivatization is typically required to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of glyceraldehyde-d4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution.
-
Plasma Sample Preparation: To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of cold acetonitrile). Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a new tube.
-
Derivatization: Evaporate the solvent from the standards and sample extracts under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine. Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on concentration).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the glyceraldehyde-d4-TMS derivative.
Workflow for GC-MS Analysis
References
- 1. united4efficiency.org [united4efficiency.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Precision: Unveiling the Advantages of Deuterated Standards in Glyceraldehyde Analysis
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in glyceraldehyde quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of deuterated versus non-deuterated internal standards, supported by established analytical principles and experimental data. The use of a deuterated glyceraldehyde standard in isotope dilution mass spectrometry (IDMS) offers significant advantages over non-deuterated analogues, ensuring more reliable and reproducible results.
Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative analysis using mass spectrometry.[1] By incorporating heavy isotopes, such as deuterium (B1214612) (²H), into the molecular structure of the analyte, a standard is created that is chemically almost identical to the target molecule but has a different mass. This near-identical physicochemical behavior is the key to its superior performance in correcting for variations throughout the analytical workflow.[2]
Superior Performance of Deuterated Standards: A Comparative Analysis
The primary benefit of using a deuterated internal standard lies in its ability to mimic the behavior of the native analyte during sample preparation, chromatography, and ionization.[3] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects, which are a common source of error in the analysis of complex biological samples.[2] Non-deuterated internal standards, often structural analogues of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization suppression or enhancement, leading to less accurate quantification.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard (Structural Analogue) | Rationale for Superiority |
| Accuracy (%) | 98-102% | 85-115% | Co-elution and identical physicochemical properties lead to better correction for matrix effects and sample loss during preparation.[2] |
| Precision (%CV) | < 5% | < 15% | Consistent correction for variability in extraction, injection volume, and instrument response results in lower coefficients of variation.[2] |
| Matrix Effect Compensation | High | Low to Moderate | Near-identical behavior to the analyte ensures that both are equally affected by ion suppression or enhancement from the sample matrix. |
| Chromatographic Co-elution | Nearly Identical | Different Retention Times | Co-elution is critical for ensuring that both the analyte and the internal standard experience the same analytical conditions at the same time. |
| Extraction Recovery | Identical | Variable | Similar polarity and chemical properties result in the same extraction efficiency from the sample matrix.[3] |
Experimental Protocols for Glyceraldehyde Quantification
The following are generalized experimental protocols for the quantification of glyceraldehyde in biological samples using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.
Sample Preparation and Derivatization
-
Sample Collection and Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of deuterated glyceraldehyde (e.g., glyceraldehyde-d5) internal standard solution.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol. Vortex thoroughly and centrifuge to pellet the proteins.
-
Extraction: The supernatant containing glyceraldehyde and the deuterated standard is transferred to a clean tube. The solvent is then evaporated to dryness under a stream of nitrogen.
-
Derivatization: To enhance volatility for GC-MS analysis, the dried residue is derivatized. A common method is silylation, using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The sample is heated to ensure complete derivatization.
GC-MS Analysis
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation of glyceraldehyde from other sample components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both native glyceraldehyde and the deuterated internal standard are monitored.
-
Quantification: The concentration of glyceraldehyde in the original sample is determined by calculating the ratio of the peak area of the native glyceraldehyde to the peak area of the deuterated internal standard and comparing this to a calibration curve prepared with known concentrations of glyceraldehyde and the deuterated standard.
Visualizing the Role of Glyceraldehyde in Metabolism
Glyceraldehyde is a key intermediate in several fundamental metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. It is also a precursor in the formation of advanced glycation end-products (AGEs), which are implicated in various disease states.[5][6][7] The following diagram illustrates the central position of glyceraldehyde in these pathways.
Caption: Glyceraldehyde's role in key metabolic pathways.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Alternative routes for the formation of glyceraldehyde-derived AGEs (TAGE) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyceraldehyde-derived advanced glycation end products in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Establishing the Limit of Detection for (R)-2,3-Dihydroxypropanal-d4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmacokinetic analysis, the accurate and sensitive quantification of deuterated compounds like (R)-2,3-Dihydroxypropanal-d4 is paramount. This guide provides a comparative overview of the primary analytical methodologies for establishing the limit of detection (LOD) of this compound, a deuterated analogue of the key metabolic intermediate, glyceraldehyde. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is objectively compared, supported by detailed experimental protocols and illustrative performance data.
Comparison of Analytical Methodologies
The determination of the limit of detection for this compound is primarily achieved through two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging, necessitating a derivatization step to improve its chromatographic properties.
Table 1: Comparison of LC-MS/MS and GC-MS for the Analysis of this compound
| Parameter | LC-MS/MS | GC-MS with Derivatization | Alternative Method: HPLC with UV/Fluorescence Detection |
| Illustrative Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 10 - 100 ng/mL |
| Illustrative Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL | 50 - 500 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 70 - 130% |
| Precision (% RSD) | < 15% | < 20% | < 25% |
| Sample Preparation | Simple protein precipitation and dilution | Derivatization required (e.g., oximation followed by silylation) | Derivatization with a UV-active or fluorescent tag required |
| Throughput | High | Moderate | Moderate to High |
| Selectivity | Very High | High | Moderate to High |
| Matrix Effects | Can be significant, often mitigated with a deuterated internal standard | Less prone to ion suppression, but matrix can affect derivatization | Dependent on the selectivity of the derivatizing agent and chromatographic separation |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar small, polar, deuterated molecules. Actual performance may vary depending on the specific instrumentation, method optimization, and matrix effects.
Experimental Protocols
Detailed methodologies for determining the limit of detection are crucial for reproducibility and method validation.
Protocol 1: Limit of Detection Determination by LC-MS/MS
This protocol outlines the determination of the LOD for this compound in a biological matrix (e.g., plasma) using an LC-MS/MS system.
1. Sample Preparation:
- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., (R)-2,3-Dihydroxypropanal-¹³C₃).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar analyte.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
- Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the internal standard should be optimized by direct infusion.
3. LOD Determination (Signal-to-Noise Ratio Method):
- Prepare a series of calibration standards of this compound in the blank matrix extract with decreasing concentrations approaching the expected LOD.
- Inject each standard in triplicate.
- Determine the signal-to-noise ratio (S/N) for the analyte peak at each concentration. The noise should be measured in a representative region of the chromatogram close to the analyte peak.
- The limit of detection is generally defined as the lowest concentration at which the S/N is consistently ≥ 3:1[1][2][3].
Protocol 2: Limit of Detection Determination by GC-MS with Derivatization
This protocol describes the determination of the LOD for this compound in a biological matrix using GC-MS following a two-step derivatization process.
1. Sample Preparation and Derivatization:
- Perform a liquid-liquid or solid-phase extraction of this compound from the matrix.
- Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of O-ethylhydroxylamine hydrochloride in pyridine. Heat at 60°C for 30 minutes to protect the aldehyde group.
- Silylation: After cooling, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes to derivatize the hydroxyl groups[4].
2. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless injection.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
3. LOD Determination (Signal-to-Noise Ratio Method):
- Follow the same procedure as described for the LC-MS/MS method (Protocol 1, Step 3) by preparing and analyzing a dilution series of the derivatized analyte in the derivatized blank matrix extract. The LOD is the concentration where the S/N is consistently ≥ 3:1.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methodologies.
References
Safety Operating Guide
Proper Disposal of (R)-2,3-Dihydroxypropanal-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of glyceraldehyde. Adherence to these guidelines is critical for mitigating risks and ensuring compliance with environmental regulations.
I. Immediate Safety and Hazard Assessment
While this compound is a deuterated compound, the primary hazards are associated with the glyceraldehyde molecule itself. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen and does not present a radiological hazard[1]. The toxicological properties of this specific deuterated compound have not been fully investigated[2]. Therefore, it is prudent to handle it with the same precautions as its non-deuterated counterpart, D-(+)-Glyceraldehyde.
Safety Data Sheets (SDS) for D-(+)-Glyceraldehyde present some conflicting information. Some sources classify it as not a hazardous substance, while others indicate it may cause skin, eye, and respiratory irritation[3][4]. Given this ambiguity, it is best practice to treat the compound as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield[2][4][5].
-
Hand Protection: Use compatible chemical-resistant gloves[2][4][5].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2][4][5].
All handling of the compound, whether in solid or dissolved form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Classification and Segregation
This compound waste should be classified and handled as hazardous chemical waste. Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, can lead to environmental contamination and regulatory penalties[5].
Waste Segregation Protocol:
-
Designated Container: Use a clean, dry, and chemically compatible container specifically for this compound waste. The container must be in good condition with a secure, tight-fitting lid[6].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Note any solvents or other chemicals mixed with the waste[5].
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated pipette tips, gloves) separately from liquid waste solutions containing the compound[6].
III. On-site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[6].
SAA Requirements:
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones[6].
-
Container Management: Keep waste containers securely closed at all times, except when adding waste[6].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak[6].
IV. Disposal Procedure
The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6].
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect all materials contaminated with this compound in the appropriately labeled hazardous waste container[7].
-
Secure Container: Once the experiment is complete or the container is full, securely close the lid.
-
Decontamination of Labware: Thoroughly decontaminate all glassware and equipment that have come into contact with the compound. Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste[7].
-
Pickup Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted waste disposal service[5].
V. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
Spill Cleanup:
-
Clean up spills immediately, wearing appropriate protective equipment[2].
-
Sweep up or absorb the material with an inert substance (e.g., sand, diatomite)[3].
-
Place the spilled material and cleanup supplies into a suitable, clean, dry, closed container for disposal as hazardous waste[2].
-
Ensure the area is well-ventilated[2].
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[2][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5].
Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₂D₄O₃ | [8] |
| Molecular Weight | 94.10 g/mol | [8] |
| Appearance | Not Available | |
| Storage | 2-8°C Refrigerator or in a freezer under -20°C in an inert atmosphere | [9] |
| Boiling Point | 228 °C (for non-deuterated) | [2] |
| Melting Point | 145 °C (for non-deuterated) | [10] |
| Water Solubility | Soluble | [11] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste in a laboratory setting is well-established. The key steps involve characterization, segregation, containment, and transfer to a certified disposal facility. The disposal workflow provided in this document is based on these standard laboratory safety protocols.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 2. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 453-17-8|(R)-2,3-Dihydroxypropanal|BLD Pharm [bldpharm.com]
- 10. 2,3-dihydroxypropanal [stenutz.eu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (R)-2,3-Dihydroxypropanal-d4
Prudent Handling Advised in Absence of Specific Deuterated Compound Data
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling (R)-2,3-Dihydroxypropanal-d4.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and face shield | To protect against splashes of solvents and accidental contact with the powder. A face shield provides a broader range of protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Ensure the chosen glove material is resistant to the specific solvent being used. Regularly check gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory coat (fully buttoned) or chemical-resistant coveralls | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator | When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation. The type of respirator and cartridge should be chosen |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
